Sophocarpine monohydrate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.H2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14;/h1,7,11-13,15H,2-6,8-10H2;1H2/t11-,12+,13+,15-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOREIYHDGYUFA-PUILLJIJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Sophocarpine Monohydrate from Sophora alopecuroides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid primarily sourced from the medicinal plant Sophora alopecuroides, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of sophocarpine, with a focus on its monohydrate form. Detailed experimental protocols for extraction and purification are presented, alongside quantitative data on alkaloid composition. Furthermore, this document elucidates the key signaling pathways modulated by sophocarpine, offering a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.
Introduction
Sophora alopecuroides L., a perennial plant in the Leguminosae family, has a long-standing history in traditional medicine, particularly in Central and West Asia. Its therapeutic applications are largely attributed to its rich alkaloid content, with matrine-type quinolizidine alkaloids being the most prominent. Among these, sophocarpine (C15H22N2O) is a major bioactive constituent, frequently isolated alongside related compounds such as matrine, oxymatrine, and sophoridine.[1][2] While the presence of sophocarpine in Sophora alopecuroides has been known for some time, its isolation in a stable, crystalline monohydrate form has been crucial for its characterization and further pharmacological investigation. This guide aims to provide a comprehensive technical overview of the processes involved in obtaining pure sophocarpine monohydrate from its natural source.
Quantitative Alkaloid Composition of Sophora alopecuroides
The concentration and relative abundance of alkaloids in Sophora alopecuroides can vary depending on the plant part, geographical location, and time of harvest. The seeds are generally considered to have the highest concentration of total alkaloids. The following tables summarize the quantitative data from various studies.
Table 1: Total Alkaloid Content in Sophora alopecuroides
| Plant Part | Total Alkaloid Content (%) | Analytical Method |
| Aerial Parts | 6.11 - 8.03 | Not Specified |
| Seeds | 8.11 | Not Specified |
Table 2: Relative Abundance of Major Alkaloids in the Total Alkaloid Extract from Sophora alopecuroides Seeds
| Alkaloid | Relative Abundance (%) | Analytical Method |
| Sophocarpine | 32.85 | GC-MS |
| Matrine | 26.55 | GC-MS |
| Sophoridine | Not Specified | GC-MS |
| Sophoramine | 6.91 | GC-MS |
Table 3: Quantitative Analysis of Alkaloids in Different Parts of Sophora alopecuroides
| Alkaloid | Plant Part | Concentration (mg/g) | Analytical Method |
| Sophocarpine | Fruits | Significantly higher than other parts | HPLC |
| Matrine | Fruits | Significantly higher than other parts | HPLC |
| Oxymatrine | Fruits | Significantly higher than other parts | HPLC |
| Sophoridine | Fruits | Significantly higher than other parts | HPLC |
| Oxysophocarpine | Fruits | Significantly higher than other parts | HPLC |
| Cytisine | Fruits | Significantly higher than other parts | HPLC |
Experimental Protocols
This section details the methodologies for the extraction of total alkaloids from Sophora alopecuroides and the subsequent isolation and purification of sophocarpine.
Extraction of Total Alkaloids
This protocol describes a common acid-base extraction method for isolating total alkaloids from the seeds of Sophora alopecuroides.[1]
Materials and Equipment:
-
Dried and powdered seeds of Sophora alopecuroides (10-20 mesh)
-
5% (w/v) Sodium hydroxide (B78521) (NaOH) solution
-
5% (v/v) Sulfuric acid (H2SO4) solution
-
Ammonia solution
-
Activated carbon
-
Cation exchange resin
-
Neutral alumina (B75360)
-
Petroleum ether
-
Acetone
-
Rotary evaporator
-
Glassware (beakers, flasks, funnels)
-
Filtration apparatus
Procedure:
-
Alkalinization: Weigh 0.5 kg of coarse powder of Sophora alopecuroides seeds and soak it in a 4-fold volume of 5% NaOH solution overnight.
-
Acid Extraction: Discard the alkaline solution and extract the plant residue with a 5% sulfuric acid solution.
-
Ion Exchange Chromatography: Pass the acidic extract through a cation exchange resin column.
-
Elution: Elute the alkaloids from the resin using 95% ethanol containing 3% ammonia.
-
Concentration and Decolorization: Combine the eluents and recover the ethanol using a rotary evaporator. The concentrated extract is then treated with activated carbon for decolorization.
-
Crude Alkaloid Extraction: After filtration, the solution is further concentrated to yield the total crude alkaloids. From 0.5 kg of plant material, approximately 31.2 g of total alkaloids can be obtained.[1]
Isolation and Purification of Sophocarpine
The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. Column chromatography followed by recrystallization is a standard method for this purpose.
Materials and Equipment:
-
Crude total alkaloid extract from Sophora alopecuroides
-
Neutral alumina for column chromatography
-
Petroleum ether
-
Acetone
-
Thin-layer chromatography (TLC) plates
-
Recrystallization solvents (e.g., ethanol, acetone)
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Column Chromatography: The crude alkaloid extract is subjected to column chromatography on a neutral alumina column.
-
Gradient Elution: A gradient elution is performed using a mixture of petroleum ether and acetone, with increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing sophocarpine.
-
Recrystallization: Fractions rich in sophocarpine are combined, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent to obtain pure crystals of sophocarpine. The formation of the monohydrate is often spontaneous upon crystallization from aqueous or protic solvents.
-
Purity Assessment and Structural Elucidation: The purity of the isolated sophocarpine is determined by HPLC. The chemical structure is confirmed using spectroscopic methods such as NMR and MS.
Mandatory Visualizations
Experimental Workflow
References
The Biosynthetic Pathway of Sophocarpine in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophocarpine (B1681056) is a tetracyclic matrine-type quinolizidine (B1214090) alkaloid predominantly found in plants of the Sophora genus, such as Sophora flavescens and Sophora alopecuroides.[1][2] This compound, along with its structural relatives like matrine (B1676216) and oxymatrine, exhibits a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties, making it a subject of significant interest in drug discovery and development.[1][2][3] Understanding the biosynthetic pathway of sophocarpine is crucial for the metabolic engineering of plants or microbial systems to enhance its production. This guide provides an in-depth overview of the current knowledge on the biosynthetic pathway of sophocarpine, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Biosynthetic Pathway of Sophocarpine
The biosynthesis of sophocarpine is a branch of the quinolizidine alkaloid (QA) pathway, which originates from the amino acid L-lysine.[4][5][6] While the initial steps of the pathway are well-characterized, the subsequent cyclization and modification steps leading to the matrine-type skeleton and ultimately to sophocarpine are still largely putative. The proposed pathway can be divided into several key stages:
1. Formation of Cadaverine from L-Lysine: The committed step in quinolizidine alkaloid biosynthesis is the decarboxylation of L-lysine to form cadaverine.[4][7] This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC) .[4][7] Transcriptomic studies in Sophora flavescens have identified genes encoding LDC (designated as SfLDC or LYSA) that are expressed in various tissues, with higher levels often found in leaves and stems.[8][9]
2. Conversion of Cadaverine to Δ¹-Piperideine: Cadaverine is then oxidatively deaminated to 5-aminopentanal (B1222117) by a copper amine oxidase (CAO) .[5][6] This intermediate spontaneously cyclizes to form the Schiff base, Δ¹-piperideine .[5][6] Genes encoding CAO have also been identified in Sophora species.[9]
3. Putative Formation of the Tetracyclic Matrine Core: The subsequent steps, leading from Δ¹-piperideine to the complex tetracyclic structure of matrine-type alkaloids, are not yet fully elucidated and are considered putative. It is hypothesized that three molecules of Δ¹-piperideine (derived from three molecules of lysine) are required to form the C15 skeleton of matrine. The precise enzymatic machinery and intermediates involved in the multiple cyclization reactions are still under investigation. Transcriptome and metabolome analyses of Sophora flavescens have revealed several candidate genes, including those encoding amine oxidases and other enzymes, that are correlated with alkaloid accumulation, suggesting their potential involvement in these downstream steps.[9][10]
4. Final Modification to Sophocarpine: Sophocarpine is chemically known as 13,14-didehydromatridin-15-one.[1] This chemical structure suggests that the final step in its biosynthesis is likely the dehydrogenation of a matrine-like precursor, introducing a double bond between carbons 13 and 14. The specific dehydrogenase responsible for this transformation has not yet been identified.
Quantitative Data
The accumulation of sophocarpine and related alkaloids varies significantly among different tissues of Sophora species. The following tables summarize available quantitative data from the literature.
Table 1: Concentration of Major Quinolizidine Alkaloids in Different Tissues of Sophora flavescens
| Alkaloid | Root | Stem | Leaf | Flower | Pod |
| Matrine | High | Moderate | Moderate | High | High |
| Oxymatrine | High | Moderate | Moderate | High | High |
| Sophocarpine | Moderate | Low | Low | Moderate | Moderate |
| Sophoridine (B192422) | High | Low | Low | Low | Low |
Note: "High," "Moderate," and "Low" are relative concentrations based on qualitative data from metabolomic studies.[3] Specific concentrations can vary based on plant age, collection time, and environmental conditions.
Table 2: Relative Expression Levels of Key Biosynthetic Genes in Sophora flavescens
| Gene | Root | Stem | Leaf | Flower | Pod |
| LYSA1/2 (LDC) | Moderate | High | High | Moderate | Moderate |
| AO2/6 (CAO) | High | Moderate | Moderate | Moderate | Moderate |
Note: Relative expression levels are inferred from transcriptome analyses.[9][10] "High" indicates tissues with the highest transcript abundance for that gene.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of sophocarpine biosynthesis.
Protocol 1: Extraction and HPLC Analysis of Sophocarpine and Related Alkaloids
This protocol describes a general method for the extraction and quantification of quinolizidine alkaloids from Sophora plant material.
1. Materials and Reagents:
-
Dried and powdered Sophora plant material (roots, stems, leaves, etc.)
-
Ammonia (B1221849) solution (25%)
-
Sulfuric acid (0.1 M)
-
Sodium hydroxide (B78521) (1 M)
-
Anhydrous sodium sulfate
-
HPLC grade acetonitrile (B52724) and water
-
Formic acid or diethylamine (B46881) (for mobile phase modification)
-
Analytical standards for sophocarpine, matrine, oxymatrine, and sophoridine
-
0.22 µm syringe filters
2. Extraction Procedure:
-
Weigh 1 g of powdered plant material and place it in a flask.
-
Add 20 mL of methanol and 1 mL of 25% ammonia solution.
-
Sonicate for 30 minutes, then allow to stand at room temperature for 24 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in 10 mL of 0.1 M sulfuric acid and filter.
-
Wash the acidic solution with 10 mL of chloroform twice to remove non-alkaloidal compounds.
-
Adjust the pH of the aqueous phase to 10-11 with 1 M sodium hydroxide.
-
Extract the alkaloids with 15 mL of chloroform three times.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform to dryness and dissolve the residue in 1 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter before HPLC analysis.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or 0.07% diethylamine). A typical gradient could be: 0-10 min, 10-30% acetonitrile; 10-25 min, 30-50% acetonitrile; 25-30 min, 50-10% acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
4. Quantification:
-
Prepare a series of standard solutions of sophocarpine, matrine, oxymatrine, and sophoridine of known concentrations.
-
Generate a calibration curve for each standard by plotting peak area against concentration.
-
Quantify the alkaloids in the plant extract by comparing their peak areas to the respective calibration curves.
Protocol 2: Lysine Decarboxylase (LDC) Enzyme Assay
This protocol describes a colorimetric assay to determine LDC activity in plant protein extracts.
1. Materials and Reagents:
-
Fresh plant tissue (e.g., young leaves)
-
Extraction buffer: 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 10 mM β-mercaptoethanol, 10% glycerol, and 1% PVPP.
-
Assay buffer: 100 mM sodium phosphate (B84403) buffer (pH 6.8)
-
L-lysine solution (100 mM in assay buffer)
-
Pyridoxal-5'-phosphate (PLP) solution (1 mM in assay buffer)
-
Bromocresol purple indicator solution (0.04% w/v)
-
96-well microplate
-
Microplate reader
2. Enzyme Extraction:
-
Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold extraction buffer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4 °C.
-
Collect the supernatant containing the crude protein extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
3. Assay Procedure:
-
In a 96-well microplate, prepare the reaction mixture containing:
-
50 µL of assay buffer
-
10 µL of PLP solution
-
10 µL of bromocresol purple indicator
-
20 µL of crude protein extract
-
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding 10 µL of L-lysine solution.
-
Immediately measure the absorbance at 595 nm and continue to take readings every 2 minutes for 30 minutes.
-
A negative control should be run without the L-lysine substrate.
4. Calculation of Activity:
-
The decarboxylation of lysine produces cadaverine, which increases the pH of the reaction mixture, causing a color change of the bromocresol purple indicator and a change in absorbance at 595 nm.
-
Calculate the rate of change in absorbance over time (ΔAbs/min).
-
Enzyme activity can be expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that causes a specific change in absorbance per minute under the assay conditions.
Protocol 3: qRT-PCR Analysis of Biosynthetic Gene Expression
This protocol provides a general framework for quantifying the expression of genes involved in sophocarpine biosynthesis.
1. Materials and Reagents:
-
Fresh plant tissue from different organs
-
Liquid nitrogen
-
RNA extraction kit (plant-specific)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes (e.g., LDC, CAO) and reference genes (e.g., Actin, GAPDH)
-
qRT-PCR instrument
2. RNA Extraction and cDNA Synthesis:
-
Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
3. qRT-PCR:
-
Prepare the qPCR reaction mixture in a total volume of 20 µL containing:
-
10 µL of 2x SYBR Green qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
Perform the qPCR in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95 °C for 5 minutes
-
40 cycles of:
-
Denaturation: 95 °C for 15 seconds
-
Annealing/Extension: 60 °C for 30 seconds
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Visualizations
The following diagrams illustrate the proposed biosynthetic pathway of sophocarpine and a general experimental workflow for its investigation.
Caption: Proposed biosynthetic pathway of sophocarpine from L-lysine.
Caption: Experimental workflow for investigating sophocarpine biosynthesis.
References
- 1. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Sophocarpine Monohydrate: A Deep Dive into its Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid derived from the medicinal plant Sophora alopecuroides L., has a long history in traditional Chinese medicine for treating a variety of ailments.[1] Modern pharmacological research has increasingly focused on its potent anti-inflammatory properties, suggesting its potential as a therapeutic agent for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of sophocarpine monohydrate, supported by quantitative data from preclinical studies and detailed experimental methodologies.
Core Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways that are often dysregulated in inflammatory conditions. The primary targets of sophocarpine include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascades.[2]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Sophocarpine has been shown to effectively suppress NF-κB activation.[3] It achieves this by preventing the phosphorylation and degradation of IκBα, thereby trapping NF-κB in the cytoplasm and inhibiting the expression of its target genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[3]
Attenuation of the MAPK Signaling Pathway
The MAPK pathway, which includes c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), plays a crucial role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators. Sophocarpine has been demonstrated to inhibit the phosphorylation of JNK and p38 MAPKs in response to inflammatory stimuli, while its effect on ERK phosphorylation appears to be minimal.[3] By downregulating the JNK and p38 pathways, sophocarpine further reduces the expression of iNOS and COX-2.[3]
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is involved in a wide array of cellular processes, including inflammation. In some inflammatory contexts, the activation of this pathway can contribute to the production of pro-inflammatory mediators. Studies have indicated that sophocarpine can modulate the PI3K/Akt pathway, although the precise mechanisms and downstream consequences in different inflammatory models are still under investigation.[2]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of sophocarpine has been quantified in various in vitro and in vivo models.
In Vitro Studies
| Cell Line | Inflammatory Stimulus | Parameter Measured | Sophocarpine Concentration | Result | Reference |
| RAW 264.7 | LPS | NO Production | 50 µg/mL | Significant suppression | [3] |
| RAW 264.7 | LPS | NO Production | 100 µg/mL | Significant suppression | [3] |
| RAW 264.7 | LPS | TNF-α Secretion | 50 µg/mL | Significant suppression | [3] |
| RAW 264.7 | LPS | TNF-α Secretion | 100 µg/mL | Significant suppression | [3] |
| RAW 264.7 | LPS | IL-6 Secretion | 50 µg/mL | Significant suppression | [3] |
| RAW 264.7 | LPS | IL-6 Secretion | 100 µg/mL | Significant suppression | [3] |
| RAW 264.7 | LPS | iNOS Expression | 50, 100 µg/mL | Decreased expression | [3] |
| RAW 264.7 | LPS | COX-2 Expression | 50, 100 µg/mL | Decreased expression | [3] |
In Vivo Studies
| Animal Model | Disease Induction | Sophocarpine Dosage | Key Findings | Reference |
| C57BL/6 Mice | 5% DSS in drinking water (7 days) | 15, 30, 60 mg/kg/day (oral) | Reduced disease activity index, decreased serum IL-1 and IL-6 levels. | [1] |
| BALB/c Mice | Colon-26 adenocarcinoma inoculation | 50 mg/kg/day | Attenuated cachexia symptoms, decreased serum TNF-α and IL-6. | [4] |
| Mice | Xylene-induced ear edema | 20, 40, 80 mg/kg | Dose-dependent inhibition of edema. | [5][6] |
| Mice | Acetic acid-induced writhing | 40, 80 mg/kg | Dose-dependent inhibition of writhing. | [5][6] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
Detailed Methodologies:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis:
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-p65, phospho-JNK, phospho-p38, and their total forms) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Dextran (B179266) Sulfate Sodium (DSS)-Induced Colitis Model
Detailed Methodologies:
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 5% (w/v) DSS in the drinking water for 7 consecutive days.
-
Treatment: Sophocarpine is administered daily by oral gavage at specified doses throughout the DSS treatment period. A vehicle control group and a positive control group (e.g., sulfasalazine) are included.
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated daily based on a scoring system for weight loss, stool consistency, and rectal bleeding.
-
Macroscopic Evaluation: At the end of the experiment, the entire colon is excised, and its length and weight are measured.
-
Histological Analysis: Colon tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, ulceration, and tissue damage.
-
-
Biochemical Analysis: Serum levels of pro-inflammatory cytokines are measured by ELISA.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory activity through the multifaceted inhibition of key pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways. The preclinical data from both in vitro and in vivo studies are promising, highlighting its potential as a therapeutic candidate for various inflammatory diseases.
Future research should focus on:
-
Elucidating the precise molecular interactions of sophocarpine with its targets.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies in various animal models.
-
Investigating the long-term safety and efficacy of sophocarpine.
-
Exploring its potential in clinical trials for specific inflammatory conditions.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound in the management of inflammatory diseases.
References
- 1. The natural plant product sophocarpine ameliorates dextran sodium sulfate-induced colitis in mice by regulating cytokine balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophocarpine and matrine inhibit the production of TNF-alpha and IL-6 in murine macrophages and prevent cachexia-related symptoms induced by colon26 adenocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying Protein Targets of Sophocarpine Monohydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid derived from the medicinal plant Sophora alopecuroides, has demonstrated significant therapeutic potential, exhibiting anti-inflammatory, anti-cancer, and antiviral properties. A comprehensive understanding of its molecular mechanisms of action is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the known signaling pathways modulated by sophocarpine and presents a detailed compendium of experimental protocols for the identification and validation of its direct protein targets. This document is intended to serve as a valuable resource for researchers investigating the pharmacological profile of sophocarpine and other natural products.
Introduction
Sophocarpine monohydrate is a natural compound with a growing body of research highlighting its diverse pharmacological activities. Its efficacy in preclinical models of cancer, inflammation, and viral infections is largely attributed to its ability to modulate key cellular signaling pathways. This guide will first summarize the current knowledge of these pathways and then provide detailed methodologies for the deconvolution of its direct molecular targets, a critical step in advancing its therapeutic development.
Known Signaling Pathways Modulated by Sophocarpine
Sophocarpine has been shown to exert its biological effects by interfering with several critical signaling cascades, primarily the NF-κB, MAPK, and PI3K/AKT pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Sophocarpine has been observed to inhibit the activation of NF-κB. This is achieved, at least in part, by preventing the phosphorylation of the p65 subunit, a key event in the canonical NF-κB activation cascade. Inhibition of p65 phosphorylation prevents its translocation to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. Sophocarpine has been shown to modulate this pathway by inhibiting the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), while having little effect on Extracellular signal-regulated kinase (ERK). By downregulating the p38 and JNK signaling cascades, sophocarpine can attenuate inflammatory responses and induce apoptosis in cancer cells.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell proliferation, survival, and metabolism. In several cancer models, sophocarpine has been found to inhibit this pathway by downregulating the phosphorylation of both AKT and the mammalian target of rapamycin (B549165) (mTOR), a key downstream effector of AKT. This inhibitory action contributes to the anti-proliferative and pro-apoptotic effects of sophocarpine.
Sophocarpine Monohydrate: A Deep Dive into its Pharmacodynamics and In Vivo Efficacy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid primarily derived from plants of the Sophora genus, has a long history in traditional Chinese medicine.[1][2] Its monohydrate form is the subject of extensive contemporary research, revealing a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacodynamics and in vivo effects of sophocarpine monohydrate, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Pharmacodynamics: Unraveling the Molecular Mechanisms
This compound exerts its diverse biological effects by modulating multiple key signaling pathways within the cell. Its primary mechanisms of action are centered around the regulation of inflammation, apoptosis, and cellular proliferation.
Modulation of Key Signaling Pathways
Sophocarpine has been shown to significantly influence several critical intracellular signaling cascades, including:
-
NF-κB Signaling Pathway: A pivotal regulator of inflammatory and immune responses. Sophocarpine can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[2][3]
-
MAPK Signaling Pathway: This pathway is crucial for cell proliferation, differentiation, and apoptosis. Sophocarpine has been observed to modulate MAPK signaling, contributing to its anti-inflammatory and anti-cancer effects.[1][2]
-
PI3K/AKT Signaling Pathway: This pathway is central to cell survival, growth, and metabolism. Sophocarpine can interfere with PI3K/AKT signaling, which is often dysregulated in cancer and inflammatory conditions.[1][2][3]
-
AMPK Signaling Pathway: A key sensor of cellular energy status, the AMPK pathway is involved in regulating metabolism. Sophocarpine's interaction with this pathway may contribute to its organ-protective effects.[1]
Diagram: Sophocarpine's Influence on the NF-κB Signaling Pathway
Caption: Sophocarpine inhibits the NF-κB pathway by targeting IKK, preventing NF-κB translocation.
Diagram: Overview of Sophocarpine's Multi-Target Effects
Caption: Sophocarpine modulates multiple signaling pathways to exert its diverse pharmacological effects.
In Vivo Effects of this compound
A substantial body of preclinical research has demonstrated the in vivo efficacy of sophocarpine in various disease models. These studies highlight its potential as a therapeutic agent for a range of conditions.
Anti-inflammatory and Analgesic Activity
Sophocarpine exhibits potent anti-inflammatory and analgesic properties.[4] It has been shown to reduce edema, inflammatory cell infiltration, and the production of pro-inflammatory mediators.[4][5]
| Parameter | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Ear Edema | Xylene-induced in mice | 20, 40, 80 mg/kg | Intraperitoneal | Dose-dependent inhibition of edema (17.9% at 20 mg/kg, 59.95% at 80 mg/kg). | [4] |
| Vascular Permeability | Acetic acid-induced in mice | 20, 40, 80 mg/kg | Intraperitoneal | Significant, dose-dependent inhibition of dye leakage. | [4] |
| Pro-inflammatory Cytokines | Mouse toe homogenate | 20, 40, 80 mg/kg | Intraperitoneal | Significant reduction in IL-1β, IL-6, and PGE2 levels. | [4] |
| Nociception | Hot plate test in mice | 20, 40, 80 mg/kg | Intraperitoneal | Significantly prolonged the delay period before a hot plate reaction. | [6] |
| Nociception | Acetic acid-induced writhing in mice | 40, 80 mg/kg | Intraperitoneal | Dose-dependent inhibition of writhing reaction. | [4][6] |
| Nociception | Formalin-induced pain in mice | 80 mg/kg | Intraperitoneal | Reduced the total duration of the pain response. | [4][6] |
Anticancer Effects
Sophocarpine has demonstrated significant antitumor activity in various cancer models.[2][7][8] Its mechanisms include inhibiting cell proliferation, inducing apoptosis, and suppressing invasion and metastasis.[2][7][8]
| Parameter | Cancer Model | Dosage | Route of Administration | Key Findings | Reference |
| Tumor Growth | Colon cancer liver metastasis in nude mice | Not specified | Not specified | Augmented the inhibitory effect of oxaliplatin (B1677828) on tumor growth. | [2] |
| Cachexia | Colon-26 adenocarcinoma in mice | Not specified | Not specified | Attenuated cachexia symptoms and inhibited TNF-α and IL-6 production. | [2] |
| Cell Proliferation | Gastric cancer cell lines (MKN45, BGC-823) | Not specified | In vitro | Dose-dependently inhibited cell growth by interrupting the cell cycle. | [2] |
Antiviral Activity
Sophocarpine has shown promising antiviral effects, particularly against hepatitis B virus (HBV).[2]
| Parameter | Viral Model | Concentration | Key Findings | Reference |
| HBsAg Levels | HepG2.2.15 cells | 0.4, 1.6 mM | More effective decrease in HBsAg levels compared to sophoridine (B192422) and lamivudine. | [2] |
| HBV DNA Levels | HepG2.2.15 cells | Not specified | Concentration-dependent reduction in HBV DNA in culture media. | [2] |
Organ-Protective Effects
Sophocarpine exhibits protective effects on various organs, including the liver and nervous system.[2]
| Parameter | Organ Injury Model | Dosage | Route of Administration | Key Findings | Reference |
| Liver Injury | Sepsis-induced in mice (cecal ligation and puncture) | Not specified | Not specified | Reduced serum levels of AST and ALT and decreased inflammatory responses. | [2] |
| Neuroprotection | Alzheimer's disease mouse model | Not specified | Not specified | Alleviated cognitive impairment and reduced neural loss via modulation of the inflammatory pathway. | [2] |
| Intimal Hyperplasia | Balloon injury in rat carotid artery | Not specified | Not specified | Alleviated injury-induced intimal hyperplasia by suppressing inflammation. | [5] |
Experimental Protocols
To facilitate the replication and further investigation of the effects of sophocarpine, this section outlines the methodologies for key experiments cited in the literature.
Xylene-Induced Ear Edema in Mice
Objective: To evaluate the anti-inflammatory effect of sophocarpine on acute inflammation.
Protocol:
-
Animals: Kunming mice are typically used.
-
Groups: Animals are divided into a control group, a model group, a positive control group (e.g., dexamethasone), and sophocarpine treatment groups at various dosages.
-
Procedure:
-
Sophocarpine or the respective control is administered intraperitoneally.
-
After a set period (e.g., 30 minutes), a fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation.
-
After a further incubation period (e.g., 1 hour), the mice are euthanized, and both ears are removed.
-
Circular sections of the same diameter are taken from both ears and weighed.
-
-
Data Analysis: The difference in weight between the right and left ear punches is calculated as the degree of swelling. The inhibition rate is calculated as: (Model group swelling - Treatment group swelling) / Model group swelling * 100%.
Diagram: Experimental Workflow for Xylene-Induced Ear Edema
Caption: A typical workflow for assessing the anti-inflammatory effects of sophocarpine.
Hot Plate Test in Mice
Objective: To assess the central analgesic effects of sophocarpine.
Protocol:
-
Animals: Kunming mice are commonly used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
The baseline pain threshold is determined for each mouse by placing it on the hot plate and recording the latency to the first sign of nociception (e.g., licking of the hind paws or jumping). A cut-off time is set to prevent tissue damage.
-
Mice are then administered sophocarpine or a control substance.
-
The pain threshold is measured again at various time points post-administration.
-
-
Data Analysis: The increase in pain threshold latency is calculated and compared between the treatment and control groups.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with a wide array of pharmacological activities, substantiated by a growing body of preclinical evidence.[1] Its ability to modulate key signaling pathways, such as NF-κB, MAPK, and PI3K/AKT, underpins its anti-inflammatory, analgesic, anticancer, antiviral, and organ-protective effects.[1][2]
While the existing data is compelling, further research is warranted to fully elucidate its therapeutic potential. Future investigations should focus on:
-
Comprehensive Toxicity and Safety Profiling: Long-term toxicity studies are necessary to establish a clear safety profile for clinical applications.[1]
-
Pharmacokinetic Studies: A more detailed understanding of its absorption, distribution, metabolism, and excretion in different species is required.[1]
-
Clinical Trials: Well-designed clinical trials are essential to validate the preclinical findings in human subjects for various disease indications.
-
Mechanism of Action: Further molecular studies are needed to identify the direct binding targets of sophocarpine and to fully unravel the intricacies of its interactions with cellular signaling networks.
References
- 1. frontiersin.org [frontiersin.org]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protective effect of sophocarpine in osteoarthritis: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sophocarpine Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor effects of sophocarpine through multiple signaling pathways [pfocr.wikipathways.org]
Sophocarpine Monohydrate: An In-depth Technical Guide on its Interaction with Ion Channels and Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid derived from the medicinal plant Sophora alopecuroides, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-arrhythmic effects. This technical guide provides a comprehensive overview of the current understanding of sophocarpine monohydrate's interactions with molecular targets. While classical receptor binding affinity studies reporting dissociation constants (Kd) or inhibition constants (Ki) for a wide range of receptors are not extensively available in public literature, this document consolidates the existing quantitative data on its modulation of ion channels and details its well-documented effects on critical intracellular signaling pathways. The primary focus will be on its interactions with hERG potassium channels and its modulatory role in the NF-κB and PI3K/AKT signaling cascades. Detailed experimental protocols for studying these interactions and visual representations of the signaling pathways are provided to facilitate further research and drug development efforts.
Ion Channel Interactions
Sophocarpine has been shown to interact with several types of ion channels, which likely contributes to its therapeutic effects, particularly its anti-arrhythmic properties.
hERG Potassium Channel Blockade
A primary molecular target identified for sophocarpine is the human ether-à-go-go-related gene (hERG) potassium channel. Inhibition of this channel is a critical aspect of cardiac safety assessment for new chemical entities.
Quantitative Data:
| Target | Cell Line | Method | Parameter | Value | Reference |
| hERG K+ Channel | HEK293 | Whole-cell patch clamp | IC50 | 100-300 µM | [1] |
-
Mechanism of Action: Sophocarpine acts as a potent blocker of hERG K+ channels by altering the channel's inactivation kinetics.[1] It is suggested to have a higher binding affinity for the inactivated state of the channel.[2] Notably, sophocarpine is a more potent blocker of hERG channels than the structurally similar alkaloid, sophoridine (B192422).[2][3][4] This effect is likely attributable to its higher hydrophobicity.[2] Sophocarpine does not appear to affect the expression or trafficking of the hERG protein itself.[1]
Sodium and Calcium Channel Modulation
Sophocarpine's pharmacological profile also indicates interactions with sodium and calcium channels.[3][4] Its analgesic and anti-inflammatory activities may be linked to the modulation of calcium channels.[5] While direct quantitative binding data is lacking, electrophysiological studies have demonstrated that sophocarpine can effectively modulate sodium and calcium channel currents.[3][4]
TRP Channel Interactions (TRPA1 and TRPV1)
Recent preliminary evidence from molecular docking studies suggests that sophocarpine may act as a competitive inhibitor of Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1) and Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1). These channels are key players in pain and inflammation pathways. However, experimental validation with binding assays is still required to confirm these findings.
Modulation of Intracellular Signaling Pathways
A significant body of research has focused on the effects of sophocarpine on intracellular signaling pathways, which are central to its anti-inflammatory and anti-cancer properties.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Sophocarpine has been repeatedly shown to inhibit this pathway.
-
Mechanism of Inhibition: Sophocarpine suppresses the activation of NF-κB by preventing the phosphorylation of the inhibitor of κB (IκB). This action blocks the release and subsequent nuclear translocation of the active NF-κB dimers, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: Sophocarpine inhibits the phosphorylation of IκB by the IKK complex.
Downregulation of the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another crucial signaling cascade that regulates cell growth, survival, and proliferation. Its dysregulation is a hallmark of many cancers.
-
Mechanism of Inhibition: Sophocarpine has been observed to downregulate the PI3K/AKT pathway. It can decrease the expression of PI3K and reduce the phosphorylation levels of both AKT and the downstream effector, mTOR.
References
- 1. HERG K+ channel blockade by the novel antiviral drug sophocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of sophocarpine and sophoridine on hERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicological Profile of Sophocarpine Monohydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects. This has led to growing interest in its therapeutic potential. This technical guide provides a comprehensive overview of the preclinical toxicological profile of sophocarpine monohydrate, summarizing available data on its acute, developmental, and mechanistic toxicity. While significant research has been conducted, notable data gaps remain, particularly concerning sub-chronic and chronic toxicity, genotoxicity, reproductive toxicity in mammals, and carcinogenicity. This document aims to consolidate existing knowledge, detail experimental methodologies for key toxicological assessments, and identify areas requiring further investigation to support the clinical development of this compound.
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential for adverse effects following a single high-dose exposure to a substance. For sophocarpine, these studies have primarily focused on determining the median lethal dose (LD50) in various animal models.
Quantitative Data Summary
| Test Type | Species | Route of Administration | Parameter | Value | Reference |
| Acute Toxicity | Mice | Intraperitoneal (i.p.) | LD50 | 115 mg/kg | [1] |
| Acute Toxicity | Mice | Oral | LD50 | >1,000 mg/kg | [2] |
| Developmental and Neurotoxicity | Zebrafish (Danio rerio) | Aqueous Exposure | LC50 (96-120 hpf) | 166 mg/L | [3][4] |
| Developmental and Neurotoxicity | Zebrafish (Danio rerio) | Aqueous Exposure | EC50 (96-120 hpf) | 87.1 mg/L | [3][4] |
LD50: Median Lethal Dose; LC50: Median Lethal Concentration; EC50: Median Effective Concentration (for teratogenic effects); hpf: hours post-fertilization.
Experimental Protocols
Acute Oral Toxicity in Rodents (General Protocol based on OECD Guideline 423)
A standardized protocol for acute oral toxicity testing involves the administration of the test substance to a group of fasted animals, typically rats or mice.
-
Animals: Healthy, young adult rodents of a single strain are used.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles.
-
Dose Administration: this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage. A limit test at 2000 mg/kg is often initially performed.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
Sub-chronic and Chronic Toxicity
Currently, there is a lack of publicly available data from dedicated sub-chronic (e.g., 90-day) or chronic toxicity studies specifically for this compound in rodents. Such studies are crucial for determining the No-Observed-Adverse-Effect-Level (NOAEL), identifying target organs for toxicity, and assessing the potential for cumulative effects.
Studies on related alkaloids and extracts from Sophora flavescens may provide some insights. For instance, a 13-week sub-chronic oral toxicity study of a flavonoid-rich extract of Sophora flavescens in rats showed a NOAEL of greater than 1200 mg/kg.[5] However, this is not specific to sophocarpine. Studies on matrine (B1676216), a structurally similar alkaloid, have indicated the nervous system and liver as potential target organs for toxicity.[6]
Experimental Protocols
90-Day Oral Toxicity Study in Rodents (General Protocol based on OECD Guideline 408)
This study is designed to characterize the toxicological profile of a substance following repeated oral administration over a 90-day period.
-
Animals: Typically, Sprague-Dawley or Wistar rats are used.
-
Dose Groups: At least three dose levels and a control group are included, with a sufficient number of animals of each sex per group.
-
Dose Administration: The test substance is administered daily via the diet, drinking water, or oral gavage.
-
Endpoints:
-
Clinical Observations: Daily monitoring for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Assessed at termination.
-
Organ Weights: Key organs are weighed at necropsy.
-
Histopathology: Microscopic examination of a comprehensive set of tissues is performed.
-
-
NOAEL Determination: The highest dose level at which no adverse effects are observed is determined.
Genotoxicity
There is a significant gap in the available literature regarding the genotoxicity of this compound. Standard genotoxicity assays are required to assess the potential of a substance to induce mutations or chromosomal damage.
While no specific studies on sophocarpine were identified, studies on the related alkaloid matrine have raised some concerns about its genotoxic potential, though the data is not conclusive and often derived from extracts rather than the pure compound.[7]
Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test) (General Protocol based on OECD Guideline 471)
The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical.
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).
-
Endpoint: The number of revertant colonies (bacteria that have regained their ability to grow in the absence of a specific nutrient due to a reverse mutation) is counted. A significant, dose-dependent increase in revertants indicates a mutagenic potential.
In Vivo Mammalian Erythrocyte Micronucleus Test (General Protocol based on OECD Guideline 474)
This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.
-
Animals: Typically mice or rats.
-
Procedure: Animals are treated with the test substance, usually on one or more occasions. Bone marrow or peripheral blood is collected at appropriate time points.
-
Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. A significant increase in micronucleated cells in treated animals compared to controls indicates genotoxicity.[8][9][10]
Reproductive and Developmental Toxicity
A study in zebrafish embryos/larvae indicated that sophocarpine has teratogenic and lethal effects, as well as neurotoxic potential, altering spontaneous movement and swimming behavior.[3][4] However, there is a lack of data on reproductive and developmental toxicity in mammalian models.
Experimental Protocols
Prenatal Developmental Toxicity Study (General Protocol based on OECD Guideline 414)
This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[11][12][13]
-
Animals: Typically pregnant rats or rabbits.
-
Dose Administration: The test substance is administered daily to pregnant females during the period of major organogenesis.
-
Endpoints:
-
Maternal: Clinical signs, body weight, food consumption, and uterine contents are examined.
-
Fetal: Viability, body weight, and external, visceral, and skeletal malformations are assessed.
-
Carcinogenicity
No long-term carcinogenicity studies for this compound were identified in the publicly available literature. These studies are typically conducted over the lifetime of the animal model to assess the tumorigenic potential of a substance.
Mechanistic Toxicology: Signaling Pathways
Sophocarpine has been shown to modulate several key signaling pathways, which likely contribute to both its therapeutic effects and its toxicological profile.
NF-κB Signaling Pathway
Sophocarpine has been demonstrated to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation.[2][14][15][16] This inhibition is often mediated by preventing the phosphorylation and subsequent degradation of IκB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Caption: Sophocarpine inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli. Sophocarpine has been shown to attenuate the phosphorylation of p38 MAPK and JNK, but not ERK1/2, in certain cell types, thereby modulating inflammatory responses.[2][15][17]
Caption: Sophocarpine modulates the MAPK signaling pathway.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is critical for cell survival, proliferation, and growth. Sophocarpine has been reported to inhibit this pathway in various cancer cell lines, contributing to its anti-tumor effects.[2][18][19][20][21]
Caption: Sophocarpine inhibits the PI3K/AKT signaling pathway.
Conclusion and Future Directions
The available preclinical data suggests that this compound has a relatively low acute oral toxicity. However, there are significant data gaps in its toxicological profile that need to be addressed to ensure its safe clinical development. The developmental and neurotoxicity observed in zebrafish warrant further investigation in mammalian models.
Future research should prioritize:
-
Sub-chronic and chronic toxicity studies in rodents to determine the NOAEL and identify target organs.
-
A comprehensive genotoxicity assessment , including an Ames test and an in vivo micronucleus test.
-
Reproductive and developmental toxicity studies in mammalian species to evaluate potential risks to fertility and embryonic development.
-
Carcinogenicity bioassays to assess long-term tumorigenic potential, especially if the intended clinical use is for chronic conditions.
A thorough understanding of the toxicological profile of this compound is essential for establishing a safe therapeutic window and for the successful translation of its promising pharmacological activities into clinical applications.
References
- 1. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 3. Oxymatrine and its metabolite matrine contribute to the hepatotoxicity induced by radix Sophorae tonkinensis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ask-force.org [ask-force.org]
- 5. A Systematic Review of the Pharmacology, Toxicology and Pharmacokinetics of Matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxic Markers of Matrine Determined Using 1H-NMR-Based Metabolomics in Cultured Cells In Vitro and Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrine and Oxymatrine: evaluating the gene mutation potential using in silico tools and the bacterial reverse mutation assay (Ames test) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micronucleus test - Wikipedia [en.wikipedia.org]
- 9. scielo.br [scielo.br]
- 10. criver.com [criver.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. frontiersin.org [frontiersin.org]
- 15. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Sophocarpine Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]
- 17. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sophocarpine inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine [frontiersin.org]
- 20. Sophocarpine inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sophocarpine inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Sophocarpine Monohydrate
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity for Sophocarpine (B1681056) Monohydrate. The described method is suitable for researchers, scientists, and drug development professionals requiring an accurate and precise analytical procedure for quality control and stability testing of sophocarpine monohydrate. The method utilizes a reversed-phase C18 column with a mobile phase consisting of a methanol (B129727), water, and diethylamine (B46881) mixture, and UV detection. This document provides a comprehensive experimental protocol, system suitability requirements, and method validation summary.
Introduction
Sophocarpine is a quinolizidine (B1214090) alkaloid that, along with other related compounds like matrine (B1676216) and oxymatrine, is extracted from plants of the Sophora genus.[1][2] It has garnered significant interest for its potential pharmacological activities. Accurate determination of the purity of this compound is crucial for its development as a therapeutic agent, ensuring safety and efficacy. This application note presents a validated HPLC method for the quantitative analysis of this compound purity.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: A C18 column (250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Diethylamine (analytical grade)
-
Acetonitrile (HPLC grade, for cleaning)
-
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Water : Diethylamine (45:55:0.07, v/v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Table 1: HPLC Chromatographic Conditions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 450 mL of methanol, 550 mL of water, and 0.7 mL of diethylamine. Filter and degas the solution before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of approximately 1.0 mg/mL.[1] Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., for linearity studies).
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample to be tested and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is provided in Table 2.
| Parameter | Typical Results |
| Linearity (Concentration Range) | 5.0 - 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | Approximately 1.0 µg/mL |
| Limit of Quantitation (LOQ) | Approximately 5.0 µg/mL |
| Specificity | No interference from blank and potential impurities. |
Table 2: Method Validation Summary
System Suitability
To ensure the performance of the chromatographic system, system suitability tests should be performed before each analytical run. The acceptance criteria are listed in Table 3.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Repeatability (%RSD of peak area for 6 replicate injections) | ≤ 2.0% |
Table 3: System Suitability Criteria
Protocol: Purity Analysis of this compound
Figure 1: Experimental workflow for the HPLC purity analysis of this compound.
-
Preparation: Prepare the mobile phase, standard, and sample solutions as described in section 2.3.
-
HPLC System Setup: Set up the HPLC system according to the chromatographic conditions in Table 1. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test: Perform six replicate injections of the standard solution. Verify that the system suitability criteria in Table 3 are met.
-
Sample Analysis:
-
Inject the mobile phase as a blank to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time of sophocarpine.
-
Inject the sample solution in duplicate.
-
-
Data Processing and Calculation:
-
Integrate the peaks in the chromatograms for the sample injections.
-
Calculate the purity of this compound using the area normalization method with the following formula:
Purity (%) = (Area of Sophocarpine Peak / Total Area of all Peaks) x 100
-
Conclusion
The HPLC method described in this application note is simple, precise, and accurate for the determination of this compound purity. The method is suitable for routine quality control analysis in research and pharmaceutical development settings.
References
Application Notes and Protocols for Developing a Stable Formulation of Sophocarpine Monohydrate for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and organ-protective effects.[1][2] These therapeutic potentials are largely attributed to its modulation of key signaling pathways such as NF-κB, PI3K/AKT, and MAPK.[2] To effectively evaluate its efficacy and safety in preclinical in vivo models, a stable and biocompatible parenteral formulation is essential. Sophocarpine is administered clinically primarily through injection, which allows for rapid systemic availability.[3]
This document provides a comprehensive guide to developing a stable aqueous formulation of sophocarpine monohydrate suitable for in vivo research. It outlines strategies for solubility enhancement, selection of appropriate excipients, and detailed protocols for formulation preparation, stability testing, and analytical validation. The information presented here is intended to assist researchers in overcoming potential challenges in formulating this promising therapeutic agent.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation.
Table 1: Physicochemical Properties of Sophocarpine
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂N₂O·H₂O | N/A |
| Molecular Weight | 264.36 g/mol | N/A |
| pKa | ~6.5 (estimated based on oxysophocarpine) | [1][4][5] |
| Aqueous Solubility | Poorly soluble (experimental determination recommended) | [2] |
Note: The aqueous solubility of this compound is not extensively reported and should be determined experimentally as a preliminary step.
Formulation Development Strategy
Given the anticipated poor aqueous solubility of sophocarpine, a systematic approach to formulation development is crucial. The following workflow outlines the key steps.
References
- 1. pKa determination of oxysophocarpine by reversed - phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pKa determination of oxysophocarpine by reversed - phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Sophocarpine Monohydrate: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid derived from the herb Sophora alopecuroides, has demonstrated significant anti-tumor properties in various cancer cell lines. These application notes provide a comprehensive overview of the effects of sophocarpine monohydrate in cell culture experiments, with a focus on its anti-proliferative and pro-apoptotic activities. Detailed protocols for key assays are provided to facilitate the investigation of sophocarpine's mechanism of action.
Introduction
Sophocarpine has emerged as a promising natural compound in cancer research.[1][2] It has been shown to inhibit cell proliferation, migration, and invasion, and to induce apoptosis in a variety of cancer cells, including prostate and gastric cancer.[3][4] The anti-tumor effects of sophocarpine are attributed to its ability to modulate multiple signaling pathways, most notably the PI3K/AKT/mTOR pathway, and to regulate the expression of apoptosis-related proteins such as Bax, Bcl-2, and p53.[3][5] This document outlines protocols for studying the effects of this compound on cancer cells in vitro.
Data Presentation
Table 1: In Vitro Efficacy of Sophocarpine in Prostate Cancer Cell Lines
| Cell Line | Assay | Concentration | Result | Reference |
| DU145 | CCK-8 | IC50 = 277.69 µM | Dose-dependent decrease in cell viability | [3] |
| PC3 | CCK-8 | IC50 = 174.41 µM | Dose-dependent decrease in cell viability | [3] |
| DU145 | Flow Cytometry (Apoptosis) | 100 µM | 4.15 ± 0.53% apoptotic cells | [3] |
| 200 µM | 8.14 ± 0.58% apoptotic cells | [3] | ||
| PC3 | Flow Cytometry (Apoptosis) | 100 µM | 11.19 ± 1.57% apoptotic cells | [3] |
| 200 µM | 31.45 ± 5.58% apoptotic cells | [3] | ||
| DU145 | Colony Formation | 100 µM | 337.00 ± 24.33 colonies | [3] |
| 200 µM | 116.33 ± 8.33 colonies | [3] | ||
| PC3 | Colony Formation | 200 µM | 59.33 ± 11.24 colonies | [3] |
| DU145 | Transwell Invasion | 100 µM | 203.00 ± 21.18 invaded cells | [3] |
| 200 µM | 40.25 ± 5.32 invaded cells | [3] | ||
| PC3 | Transwell Invasion | 100 µM | 60.33 ± 4.51 invaded cells | [3] |
| 200 µM | 33.33 ± 6.66 invaded cells | [3] | ||
| DU145 | Wound Healing | 100 µM | 52.15 ± 2.49% healing area | [3] |
| 200 µM | 19.33 ± 6.82% healing area | [3] | ||
| PC3 | Wound Healing | 200 µM | 55.69 ± 3.01% healing area | [3] |
Table 2: Effect of Sophocarpine on Apoptosis-Related Protein Expression in Prostate Cancer Cells
| Cell Line | Treatment | Bax Expression | Bcl-2 Expression | p53 Expression | Reference |
| PC93, TSU-Pr1 | Sophocarpine (concentration-dependent) | Significant Increase | Significant Reduction | Significant Increase | [1] |
| DU145, PC3 | Sophocarpine | Increased | Decreased | Not specified | [3] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., DU145, PC3)
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the sophocarpine dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve sophocarpine).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[9] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Apoptosis Assay (TUNEL Assay)
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or in a 96-well plate
-
This compound
-
TUNEL Assay Kit
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton™ X-100 in PBS (Permeabilization buffer)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound as desired.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[10]
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 for 20 minutes at room temperature.[10]
-
Wash the cells with PBS.
-
Follow the manufacturer's instructions for the TUNEL reaction, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA stain like DAPI or Hoechst, if desired.
-
Mount the coverslips or image the plate using a fluorescence microscope. Apoptotic cells will show fluorescently labeled fragmented DNA.
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins (e.g., Bax, Bcl-2, p53, p-AKT) following sophocarpine treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p53, anti-AKT, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Sophocarpine's anti-cancer signaling pathways.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sophocarpine inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. french.alliedacademies.org [french.alliedacademies.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Assessing the Anti-proliferative Effects of Sophocarpine Monohydrate on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid extracted from the medicinal herb Sophora alopecuroides, has demonstrated significant anti-tumor properties across a variety of cancer types. These application notes provide a comprehensive overview of the anti-proliferative effects of sophocarpine monohydrate on various cancer cell lines. This document outlines detailed protocols for key in vitro assays to assess its efficacy and elucidates the underlying molecular mechanisms of action, with a focus on key signaling pathways. The provided data and methodologies aim to equip researchers with the necessary tools to effectively evaluate this compound as a potential therapeutic agent in cancer research and drug development.
Data Presentation
The anti-proliferative and pro-apoptotic effects of this compound have been quantified across several human cancer cell lines. The following tables summarize the key findings from multiple studies, providing a comparative analysis of its potency and efficacy.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) |
| Castration-Resistant Prostate Cancer | DU145 | 277.69[1] |
| Castration-Resistant Prostate Cancer | PC3 | 174.41[1] |
| Lung Cancer | A549 | 3680[2] |
| Colorectal Cancer | HCT116 | 2.547[3] |
| Colorectal Cancer | LoVo | 2.851[3] |
Table 2: Effect of this compound on Apoptosis of Cancer Cell Lines
| Cell Line | Concentration (µM) | Apoptosis Rate (%) |
| DU145 | Control | 1.67 ± 0.29 |
| 100 | 4.15 ± 0.53 | |
| 200 | 8.14 ± 0.58 | |
| PC3 | Control | 6.11 ± 1.45 |
| 100 | 11.19 ± 1.57 | |
| 200 | 31.45 ± 5.58 | |
| MKN45 | Control | 4.37 ± 1.25 |
| (1.25 mg/ml) | ~5200 | 15.80 ± 0.78 |
| (2.45 mg/ml) | ~10200 | 33.77 ± 1.21 |
| BGC-823 | Control | 3.44 ± 0.86 |
| (1.25 mg/ml) | ~5200 | 12.82 ± 1.78 |
| (2.45 mg/ml) | ~10200 | 24.21 ± 1.58 |
Table 3: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cell Lines
| Cell Line | Concentration (mg/ml) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MKN45 | 0 | 55.2 ± 2.3 | 30.1 ± 1.8 | 14.7 ± 1.5 |
| 1.23 | 68.4 ± 2.9 | 20.5 ± 1.6 | 11.1 ± 1.2 | |
| 2.45 | 75.1 ± 3.2 | 15.3 ± 1.4 | 9.6 ± 1.1 | |
| BGC-823 | 0 | 58.7 ± 2.5 | 28.9 ± 1.7 | 12.4 ± 1.3 |
| 1.03 | 70.2 ± 3.1 | 18.7 ± 1.5 | 11.1 ± 1.2 | |
| 2.07 | 78.3 ± 3.5 | 13.1 ± 1.3 | 8.6 ± 1.0 |
Signaling Pathways
This compound exerts its anti-proliferative effects by modulating key signaling pathways involved in cancer cell growth, survival, and apoptosis. The primary mechanisms identified are the inhibition of the PI3K/AKT/mTOR pathway and the induction of the intrinsic apoptosis pathway through the regulation of Bcl-2 family proteins and p53.
Caption: Sophocarpine inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Sophocarpine induces apoptosis via p53 and Bcl-2 family proteins.
Experimental Workflow
A standardized workflow is recommended for assessing the anti-proliferative effects of this compound. This workflow ensures reproducibility and allows for a comprehensive evaluation of the compound's activity.
Caption: General workflow for assessing sophocarpine's anti-cancer effects.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the sophocarpine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve sophocarpine, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Colony Formation Assay for Clonogenic Survival
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Complete culture medium
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates with 2 mL of complete culture medium.
-
Allow the cells to attach for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol (B129727) for 15 minutes.
-
Remove the methanol and stain the colonies with 1 mL of crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Calculate the colony formation efficiency as a percentage of the control.
Flow Cytometry for Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Complete culture medium
-
Trypsin-EDTA
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PI3K, AKT, mTOR, p-AKT, p-mTOR, Bax, Bcl-2, p53, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound demonstrates significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. Its mechanism of action involves the modulation of critical signaling pathways such as the PI3K/AKT/mTOR and the intrinsic apoptosis pathways. The protocols and data presented here provide a robust framework for researchers to further investigate and validate the therapeutic potential of this compound in oncology. Consistent application of these standardized methods will facilitate the generation of reliable and comparable data, accelerating the translation of these promising preclinical findings.
References
- 1. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sophocarpine inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sophocarpine suppresses MAPK-mediated inflammation by restoring gut microbiota in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of the Anti-inflammatory Effect of Sophocarpine Monohydrate in RAW 264.7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sophocarpine (B1681056), a tetracyclic quinolizidine (B1214090) alkaloid extracted from Sophora alopecuroides L., has demonstrated notable anti-inflammatory properties.[1][2] This document provides a detailed protocol for evaluating the anti-inflammatory effects of sophocarpine monohydrate in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The described methodologies cover the assessment of cell viability, measurement of key inflammatory mediators, and analysis of underlying signaling pathways.
Principle
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] This inflammatory response is largely mediated by the activation of intracellular signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6] Sophocarpine has been shown to inhibit the production of these inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways.[1][2]
This protocol outlines the necessary steps to treat RAW 264.7 cells with this compound, induce an inflammatory response with LPS, and subsequently quantify the inhibitory effect of sophocarpine on the production of inflammatory markers and the activation of key signaling proteins.
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Concentration of Sophocarpine (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 200 |
Table 2: Effect of this compound on NO, PGE2, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | ||||
| LPS (1 µg/mL) | ||||
| LPS + Sophocarpine (25 µg/mL) | ||||
| LPS + Sophocarpine (50 µg/mL) | ||||
| LPS + Sophocarpine (100 µg/mL) |
Table 3: Effect of this compound on the Phosphorylation of NF-κB and MAPK Signaling Proteins
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-JNK/JNK Ratio |
| Control (no LPS) | ||||
| LPS (1 µg/mL) | ||||
| LPS + Sophocarpine (50 µg/mL) | ||||
| LPS + Sophocarpine (100 µg/mL) |
Experimental Protocols
Materials and Reagents
-
RAW 264.7 cells (ATCC)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent System (Promega)
-
PGE2, TNF-α, and IL-6 ELISA kits (R&D Systems or equivalent)
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific)
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
Primary antibodies: anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Experimental Workflow
Caption: Experimental workflow for evaluating sophocarpine's anti-inflammatory effect.
Cell Culture and Maintenance
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain optimal growth.
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/mL and incubate overnight.[7]
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) for 24 hours.[7]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Inflammatory Mediators
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10^5 cells/well and allow them to adhere overnight.[9]
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[3][10]
-
Collect the cell culture supernatants for the measurement of NO, PGE2, TNF-α, and IL-6.
-
Mix 50 µL of the collected cell supernatant with 50 µL of Griess reagent I and 50 µL of Griess reagent II in a 96-well plate.[11]
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.[12]
-
Measure the concentrations of PGE2, TNF-α, and IL-6 in the collected cell supernatants using commercially available ELISA kits according to the manufacturer's instructions.[13][14][15]
Western Blot Analysis of Signaling Pathways
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 × 10^6 cells/well and incubate overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for a shorter duration (e.g., 15-60 minutes for MAPK and NF-κB phosphorylation).[10][16]
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, and JNK overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagram
Caption: Sophocarpine's inhibition of LPS-induced inflammatory signaling pathways.
References
- 1. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 4. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine [frontiersin.org]
- 5. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LPS-stimulated NF-κB p65 dynamic response marks the initiation of TNF expression and transition to IL-10 expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Sophocarpine Monohydrate: A Tool for Investigating the PI3K/AKT/mTOR Signaling Pathway
Application Notes and Protocols for Researchers
Introduction
Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid extracted from the traditional Chinese herb Sophora alopecuroides L., has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antiviral, and notably, anti-cancer properties.[1][2] Emerging evidence strongly indicates that sophocarpine exerts its anti-tumor effects, at least in part, by modulating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][3][4] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[5][6] These characteristics make sophocarpine monohydrate a valuable pharmacological tool for researchers studying the intricacies of the PI3K/AKT/mTOR cascade and for professionals in drug development exploring novel therapeutic strategies.
These application notes provide a comprehensive overview of the use of this compound in studying the PI3K/AKT/mTOR signaling pathway. This document offers detailed protocols for key experiments, a summary of quantitative data from published studies, and visual diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing a clear comparison of its efficacy.
Table 1: Effect of Sophocarpine on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| DU145 | Castration-Resistant Prostate Cancer | CCK-8 | 277.69 | [1] |
| PC3 | Castration-Resistant Prostate Cancer | CCK-8 | 174.41 | [1] |
| U251 | Glioblastoma | CCK-8 | Not explicitly stated, but significant inhibition at 2mM | [7] |
| C6 | Glioblastoma | CCK-8 | Not explicitly stated, but significant inhibition at 2mM | [7] |
| MKN45 | Gastric Cancer | CCK-8 | Not explicitly stated, but dose-dependent inhibition | |
| BGC-823 | Gastric Cancer | CCK-8 | Not explicitly stated, but dose-dependent inhibition |
Table 2: Effect of Sophocarpine on Apoptosis in Cancer Cells
| Cell Line | Cancer Type | Sophocarpine Concentration | Apoptosis Rate (%) | Reference |
| MKN45 | Gastric Cancer | 1.25 mg/ml | 15.80 ± 0.78 | |
| MKN45 | Gastric Cancer | 2.45 mg/ml | 33.77 ± 1.21 | |
| BGC-823 | Gastric Cancer | 1.25 mg/ml | 12.82 ± 1.78 | |
| BGC-823 | Gastric Cancer | 2.45 mg/ml | 24.21 ± 1.58 |
Table 3: Effect of Sophocarpine on PI3K/AKT/mTOR Pathway Protein Expression
| Cell Line | Cancer Type | Sophocarpine Concentration | Effect on Protein Expression | Reference |
| DU145 | Castration-Resistant Prostate Cancer | 200 µM | Decreased PI3K, p-AKT, and p-mTOR | [1] |
| PC3 | Castration-Resistant Prostate Cancer | 200 µM | Decreased PI3K, p-AKT, and p-mTOR | [1] |
| U251 | Glioblastoma | 2 mM | Upregulated PTEN, downregulated p-AKT and AKT | [7] |
| C6 | Glioblastoma | 2 mM | Upregulated PTEN, downregulated p-AKT and AKT | [7] |
| Gastric Cancer Cells | Gastric Cancer | Dose-dependent | Suppressed PI3K/AKT signaling |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their study of this compound and the PI3K/AKT/mTOR pathway.
Cell Viability Assay (CCK-8)
This protocol is adapted from studies investigating the effect of sophocarpine on cancer cell proliferation.[1]
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., DU145, PC3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 2,000 - 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared sophocarpine dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
This protocol is based on methods used to assess sophocarpine-induced apoptosis.[1]
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for PI3K/AKT/mTOR Pathway Proteins
This protocol is a standard method for analyzing changes in protein expression levels.[1][7]
Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in previous protocols.
-
Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like GAPDH.
Visualizations
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for studying the effects of this compound.
References
- 1. Sophocarpine inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine [frontiersin.org]
- 3. Sophocarpine inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the PI3K/AKT/mTOR pathway in prostate cancer development and progression | EurekAlert! [eurekalert.org]
- 7. Sophocarpine inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating Anti-Invasive Properties of Sophocarpine Monohydrate Using a Transwell Invasion Assay
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for conducting a Transwell invasion assay to assess the anti-invasive potential of sophocarpine (B1681056) monohydrate on cancer cells. Sophocarpine, a natural alkaloid, has demonstrated potential in cancer therapy by inhibiting tumor cell proliferation, migration, and invasion[1][2][3]. The Transwell assay is a crucial in vitro tool for quantifying the invasive capabilities of cancer cells and evaluating the efficacy of therapeutic compounds[4].
Experimental Protocols
This section details the step-by-step methodology for the Transwell invasion assay, from reagent preparation to data analysis.
Materials and Reagents
-
24-well Transwell® inserts (8.0 µm pore size)
-
24-well tissue culture plates
-
Corning® Matrigel® Basement Membrane Matrix
-
Selected cancer cell line (e.g., PC-3 for prostate cancer, LoVo for colon cancer)
-
Sophocarpine Monohydrate
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum (FBS))
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Fixing Solution: 70% Ethanol (B145695) or 4% Paraformaldehyde
-
Staining Solution: 0.1% Crystal Violet in 20% Methanol
-
Sterile cotton swabs
-
Inverted microscope with a camera
Preparation of Reagents
-
This compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 50-100 mM).
-
Aliquot and store at -20°C.
-
On the day of the experiment, thaw an aliquot and dilute it to the desired working concentrations (e.g., 10 µM, 20 µM, 50 µM) using serum-free medium.
-
Note: The final DMSO concentration in the culture should be consistent across all treatment groups, including a vehicle control, and should not exceed 0.1% to prevent solvent-induced cytotoxicity.
-
-
Matrigel Coating Solution:
Transwell Invasion Assay Protocol
Day 1: Coating Inserts and Seeding Cells
-
Coating Inserts:
-
Place sterile 24-well Transwell® inserts into the wells of a 24-well plate.
-
Carefully add 50-100 µL of the diluted Matrigel® coating solution onto the center of the upper surface of each insert membrane.[6][8]
-
Incubate the plate at 37°C for at least 1-2 hours to allow the Matrigel® to solidify into a gel.[6][7] Do not let the gel dry out.
-
-
Cell Preparation:
-
Culture cells until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest the cells using Trypsin-EDTA, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in serum-free medium and perform a cell count.
-
-
Cell Seeding:
-
Resuspend the cells in serum-free medium containing the desired concentrations of this compound (and a vehicle control).
-
The final cell density should be approximately 2.5 - 5 x 10⁴ cells per insert in a volume of 100-200 µL.[6]
-
Carefully add the cell suspension to the upper chamber of the Matrigel®-coated inserts.
-
-
Assay Assembly:
-
Add 600 µL of complete medium containing 10% FBS (as a chemoattractant) to the lower chamber of each well.[6]
-
Ensure no air bubbles are trapped beneath the insert membrane.[7]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the cell line's invasive potential.[6]
-
Day 2/3: Fixation, Staining, and Quantification
-
Removal of Non-Invading Cells:
-
After incubation, carefully remove the inserts from the plate.
-
Use a sterile, moistened cotton swab to gently wipe the inside of the insert, removing the Matrigel® and any non-invading cells.[8] Repeat with a fresh swab to ensure complete removal.
-
-
Fixation:
-
Staining:
-
Imaging and Quantification:
-
Allow the inserts to air dry completely.
-
Using an inverted microscope, capture images from several (e.g., 4-5) representative fields for each insert at 10x or 20x magnification.[6]
-
Count the number of stained (invaded) cells in each field using image analysis software (e.g., ImageJ).
-
Calculate the average number of invaded cells per field for each treatment condition. The results can be expressed as a percentage of invasion relative to the vehicle control.
-
Data Presentation
Quantitative data from the Transwell invasion assay should be summarized to compare the effects of different concentrations of this compound.
Table 1: Effect of this compound on Cancer Cell Invasion
| Treatment Group | Concentration | Mean Invaded Cells (per field) ± SD | % Invasion Inhibition |
|---|---|---|---|
| Untreated Control | 0 µM | e.g., 150 ± 12 | 0% |
| Vehicle Control (DMSO) | 0.1% | e.g., 148 ± 15 | 1.3% |
| Sophocarpine | 10 µM | e.g., 110 ± 9 | 25.7% |
| Sophocarpine | 20 µM | e.g., 75 ± 8 | 49.3% |
| Sophocarpine | 50 µM | e.g., 32 ± 5 | 78.4% |
% Inhibition is calculated relative to the vehicle control group. Note: The data shown are for illustrative purposes only.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram outlines the key steps of the Transwell invasion assay protocol.
Caption: Workflow for the Matrigel Transwell Invasion Assay.
Sophocarpine-Modulated Signaling Pathway
Sophocarpine has been shown to inhibit cancer cell invasion by modulating key signaling pathways. One such critical pathway is the PI3K/AKT/mTOR axis, which plays a central role in cell survival, proliferation, and the Epithelial-Mesenchymal Transition (EMT), a key process in invasion[1][10][11].
Caption: Sophocarpine inhibits the PI3K/AKT/mTOR pathway to reduce cell invasion.
References
- 1. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine [frontiersin.org]
- 2. Antitumor effects of sophocarpine through multiple signaling pathways [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. scientificlabs.com [scientificlabs.com]
- 6. snapcyte.com [snapcyte.com]
- 7. corning.com [corning.com]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sophocarpine inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sophocarpine inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Sophocarpine Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of sophocarpine (B1681056) monohydrate.
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of sophocarpine monohydrate?
Sophocarpine is described as being slightly soluble in water.[1] Quantitative data from various sources indicate that its solubility is low, necessitating enhancement for many pharmaceutical applications. It is, however, easily soluble in dilute acids, suggesting a pH-dependent solubility profile.[1]
2. What are the common strategies to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) like this compound. These include:
-
pH Adjustment: Leveraging the basic nature of sophocarpine to increase solubility in acidic environments.[1]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[2][3]
-
Inclusion Complexation: Forming a complex with cyclodextrins to encapsulate the hydrophobic sophocarpine molecule.
-
Solid Dispersion: Dispersing sophocarpine in a hydrophilic polymer matrix to improve wettability and dissolution.[4][5]
-
Salt Formation: Creating a salt form of sophocarpine with improved solubility characteristics. Research has shown that a sophocarpine-L-(-) malic acid monohydrate salt can achieve a 6.7-fold increase in solubility compared to the free base.
3. How does pH affect the solubility of sophocarpine?
As an alkaloid, sophocarpine's solubility is expected to be pH-dependent. In acidic solutions, the nitrogen atoms in its structure become protonated, forming a more soluble salt. Therefore, lowering the pH of the aqueous medium can significantly increase the solubility of sophocarpine.[1]
4. Which cyclodextrins are suitable for this compound?
While specific studies on sophocarpine are limited, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices for enhancing the solubility of hydrophobic drugs due to their high aqueous solubility and safety profiles.[6] Phase solubility studies are recommended to determine the most effective cyclodextrin (B1172386) and the optimal drug-to-cyclodextrin ratio.
5. What are suitable carriers for creating solid dispersions of sophocarpine?
Common hydrophilic polymers used for solid dispersions include polyvinylpyrrolidone (B124986) (PVP) (e.g., PVP K30) and polyethylene (B3416737) glycols (PEGs) (e.g., PEG 4000, PEG 6000).[7][8] The choice of carrier depends on factors like drug-polymer miscibility and the desired dissolution rate.
Troubleshooting Guides
Issue: Low Solubility in Neutral Aqueous Media
Problem: this compound exhibits poor solubility in buffers at or near neutral pH (e.g., phosphate-buffered saline, pH 7.4).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic low solubility of the free base | Lower the pH of the aqueous medium using a pharmaceutically acceptable acid (e.g., citric acid, hydrochloric acid). | Increased solubility due to the formation of a soluble salt. |
| Insufficient wetting of the powder | Incorporate a small amount of a surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) into the medium. | Improved wetting and dispersion of the solid particles, leading to faster dissolution. |
| Aggregation of particles | Reduce the particle size of the this compound powder through micronization. | Increased surface area available for dissolution, potentially increasing the dissolution rate. |
Issue: Precipitation of Sophocarpine Upon Dilution of a Stock Solution
Problem: A stock solution of this compound (e.g., in DMSO) precipitates when diluted into an aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of the compound | Pre-formulate the sophocarpine in the aqueous buffer using a solubilization technique (e.g., with cyclodextrins or as a solid dispersion) before adding it to the final medium. | The pre-formulated sophocarpine will have higher aqueous solubility, preventing precipitation upon dilution. |
| Use of a high concentration of organic solvent in the stock | Decrease the concentration of the stock solution and/or use a co-solvent system in the final aqueous medium. | The co-solvent will help to maintain the solubility of sophocarpine upon dilution. |
| pH shift upon dilution | Ensure the final aqueous medium is buffered to a pH where sophocarpine is sufficiently soluble. | Maintaining an acidic pH will keep the sophocarpine in its more soluble, protonated form. |
Experimental Protocols & Data
pH-Dependent Solubility Determination
Objective: To determine the solubility of this compound at different pH values.
Methodology (Shake-Flask Method):
-
Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate (B1201080) buffers).
-
Add an excess amount of this compound powder to a known volume of each buffer in a sealed container.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation and/or filtration (using a 0.22 µm filter).
-
Quantify the concentration of dissolved sophocarpine in the supernatant/filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[9]
Data Presentation:
| pH | Temperature (°C) | Solubility (mg/mL) - Hypothetical Data |
| 2.0 | 25 | 15.2 |
| 4.0 | 25 | 8.5 |
| 6.0 | 25 | 1.1 |
| 7.4 | 25 | 0.3 |
| 8.0 | 25 | 0.2 |
Co-solvency for Solubility Enhancement
Objective: To evaluate the effect of co-solvents on the aqueous solubility of this compound.
Methodology:
-
Prepare aqueous solutions containing varying concentrations of a co-solvent (e.g., ethanol, propylene (B89431) glycol, or PEG 400) ranging from 0% to 50% (v/v).
-
Perform the shake-flask method as described above for each co-solvent mixture.
-
Quantify the dissolved sophocarpine concentration using a suitable analytical method.
Data Presentation:
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) - Hypothetical Data |
| Ethanol | 10 | 0.8 |
| Ethanol | 20 | 2.5 |
| Ethanol | 30 | 5.1 |
| Propylene Glycol | 10 | 0.9 |
| Propylene Glycol | 20 | 3.2 |
| Propylene Glycol | 30 | 6.8 |
Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To determine the effect of HP-β-CD on the solubility of this compound through phase solubility studies.
Methodology:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0 to 50 mM).
-
Add an excess of this compound to each HP-β-CD solution.
-
Equilibrate the samples by shaking at a constant temperature for 24-48 hours.
-
Filter the samples to remove undissolved drug.
-
Analyze the concentration of dissolved sophocarpine in each filtrate by HPLC.
-
Plot the concentration of dissolved sophocarpine against the concentration of HP-β-CD to generate a phase solubility diagram.
Data Presentation:
| HP-β-CD (mM) | Sophocarpine (mg/mL) - Hypothetical Data |
| 0 | 0.3 |
| 10 | 1.5 |
| 20 | 2.8 |
| 30 | 4.2 |
| 40 | 5.5 |
| 50 | 6.9 |
Solid Dispersion for Solubility Enhancement
Objective: To prepare and evaluate a solid dispersion of this compound with PVP K30 to improve its dissolution rate.
Methodology (Solvent Evaporation Method):
-
Dissolve this compound and PVP K30 in a common volatile solvent (e.g., methanol (B129727) or ethanol) at a specific ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid film.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature and absence of chemical interaction.
-
Perform dissolution studies on the pure drug, a physical mixture, and the solid dispersion in a suitable dissolution medium (e.g., pH 6.8 buffer).
Data Presentation:
| Formulation | Drug-to-Carrier Ratio (w/w) | % Drug Release at 30 min - Hypothetical Data |
| Pure Sophocarpine | - | 15 |
| Physical Mixture | 1:3 | 35 |
| Solid Dispersion | 1:3 | 85 |
Visualizations
Caption: General experimental workflow for solubility determination.
Caption: Troubleshooting logic for low sophocarpine solubility.
Caption: Relevant signaling pathways modulated by sophocarpine.
References
- 1. echemi.com [echemi.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of pilocarpine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iiste.org [iiste.org]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: Sophocarpine Monohydrate in Aqueous Solutions
Welcome to the technical support center for sophocarpine (B1681056) monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of sophocarpine monohydrate in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges related to the stability of this compound in aqueous solutions.
Q1: My this compound solution appears to be degrading over time. What are the likely causes?
A1: Degradation of this compound in an aqueous solution can be influenced by several factors, including pH, temperature, and exposure to light. Like many alkaloids, sophocarpine's stability is pH-dependent, and it may be susceptible to hydrolysis under certain conditions. Elevated temperatures can accelerate degradation, and exposure to UV or ambient light can also lead to photodecomposition.
Troubleshooting Steps:
-
pH Control: Ensure the pH of your aqueous solution is within a stable range for sophocarpine. If you are unsure of the optimal pH, it is recommended to conduct a pH stability study.
-
Temperature Management: Store your solutions at controlled, cool temperatures. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.
Q2: What are the expected degradation products of sophocarpine in an aqueous solution?
A2: The exact degradation pathway of sophocarpine in aqueous solution is not extensively documented in publicly available literature. However, based on the structure of related alkaloids, potential degradation pathways could involve hydrolysis of the lactam ring or oxidation. To identify specific degradation products in your samples, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are recommended.
Q3: How can I prepare a stable aqueous formulation of this compound for my experiments?
A3: To enhance the stability of your this compound solution, consider the following:
-
Buffering: Use a suitable buffer system to maintain a stable pH.
-
Excipient Compatibility: Be mindful of the excipients used in your formulation. Some excipients can interact with the active pharmaceutical ingredient (API) and affect its stability. It is advisable to conduct compatibility studies with your chosen excipients.
-
Antioxidants: If oxidative degradation is a concern, the addition of antioxidants might be beneficial.
-
Storage Conditions: Always store the solution under recommended temperature and light-protected conditions.
Experimental Protocols
For researchers investigating the stability of this compound, the following are generalized protocols for forced degradation studies. These studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.
Forced Degradation Study Protocol
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) in an aqueous solution.
Materials:
-
This compound
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC grade water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at a specified temperature (e.g., 60°C) for a defined period.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HPLC grade water. Keep the solution at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to determine the amount of undegraded sophocarpine and to detect the formation of any degradation products.
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Sophocarpine Remaining (%) | No. of Degradation Products |
| 0.1 M HCl (60°C) | 2 | 95.2 | 1 |
| 8 | 85.1 | 2 | |
| 24 | 70.5 | 3 | |
| 0.1 M NaOH (60°C) | 2 | 88.4 | 2 |
| 8 | 65.7 | 4 | |
| 24 | 40.2 | 5 | |
| Water (60°C) | 24 | 98.5 | 0 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 2 |
| Photolytic | 24 | 90.3 | 1 |
| Thermal (70°C) | 24 | 96.8 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Logical Workflow for Troubleshooting Sophocarpine Solution Instability
This diagram outlines a systematic approach to identifying and resolving stability issues with your this compound aqueous solutions.
Caption: Troubleshooting workflow for sophocarpine solution instability.
Experimental Workflow for a Forced Degradation Study
This diagram illustrates the key steps involved in conducting a forced degradation study for this compound.
Caption: Workflow for a forced degradation study of sophocarpine.
Technical Support Center: Enhancing the Oral Bioavailability of Sophocarpine Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the challenges associated with the poor oral bioavailability of sophocarpine (B1681056) monohydrate. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides for common formulation issues, and generalized experimental protocols for developing advanced drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is sophocarpine monohydrate and why is its oral bioavailability a concern?
Sophocarpine is a quinolizidine (B1214090) alkaloid derived from the traditional Chinese medicine Sophora flavescens Ait. It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer effects. However, its clinical application via the oral route is hampered by poor bioavailability. This is primarily attributed to its low aqueous solubility and potential for presystemic metabolism.
Q2: What are the key pharmacokinetic parameters of unmodified this compound?
Pharmacokinetic studies in animal models have shown that sophocarpine is rapidly absorbed and eliminated. Its distribution in the body follows a two-compartment model with a short half-life.[1] While specific values can vary between studies and animal models, a study in rats reported a maximum plasma concentration (Cmax) of 4.54 μM, a time to reach Cmax (Tmax) of 0.5 hours, and a half-life (t1/2) of 1.17 hours.[1][2]
Q3: What are the main strategies to improve the oral bioavailability of this compound?
Several advanced drug delivery technologies can be employed to enhance the oral bioavailability of poorly soluble drugs like sophocarpine. The most promising approaches include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and improving their absorption.
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers with a solid lipid core that can encapsulate lipophilic drugs, offering advantages like controlled release and improved stability.
Q4: Are there any established nanoparticle formulations for this compound with published pharmacokinetic data?
To date, there is a notable lack of publicly available, detailed studies on the formulation of this compound into SNEDDS, liposomes, or SLNs with corresponding in vivo pharmacokinetic data. While the principles of these technologies are well-established for other poorly soluble drugs, specific formulations and their performance for this compound have not been extensively reported in scientific literature. Researchers should consider the protocols provided in this guide as a starting point for their own formulation development and optimization.
Troubleshooting Guides
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor self-emulsification or long emulsification time | - Inappropriate ratio of oil, surfactant, and co-surfactant.- Low hydrophilic-lipophilic balance (HLB) of the surfactant system.- High viscosity of the formulation. | - Systematically vary the ratios of the components using a ternary phase diagram to identify the optimal self-emulsifying region.- Use a combination of surfactants to achieve a higher HLB value (typically 12-18 for o/w nanoemulsions).- Select a co-surfactant with lower viscosity or slightly increase the temperature during preparation (ensure drug stability). |
| Drug precipitation upon dilution | - Drug is not fully solubilized in the SNEDDS pre-concentrate.- Supersaturation of the drug upon dilution in the aqueous phase. | - Increase the proportion of the oil or co-solvent with the highest solubilizing capacity for sophocarpine.- Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation.- Evaluate different oils and surfactants for their ability to maintain the drug in a solubilized state upon dispersion. |
| Large droplet size or high polydispersity index (PDI) | - Inefficient emulsification due to incorrect excipient selection or ratios.- Insufficient energy input during emulsification (though SNEDDS are designed for spontaneous emulsification, gentle agitation is required). | - Optimize the surfactant-to-oil ratio; a higher ratio often leads to smaller droplets.- Experiment with different surfactants and co-surfactants.- Ensure uniform mixing of the pre-concentrate before dilution. |
| Physical instability during storage (phase separation) | - Imbalance in the formulation components.- Ostwald ripening (growth of larger droplets at the expense of smaller ones). | - Re-evaluate the ternary phase diagram to ensure the formulation is in a stable region.- Use a combination of a high HLB surfactant and a co-surfactant to improve interfacial stability.- Store at a controlled temperature. |
Liposomes
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of sophocarpine | - Poor partitioning of the lipophilic drug into the lipid bilayer.- Leakage of the drug during the preparation process (e.g., during sonication or extrusion). | - Optimize the lipid composition. Incorporate cholesterol to increase the rigidity of the bilayer and reduce drug leakage.- Use a remote loading method (e.g., pH gradient) if applicable for the ionized form of sophocarpine.- Select a preparation method that is gentler on the liposomal structure, such as the thin-film hydration method followed by controlled extrusion. |
| Instability during storage (aggregation, fusion, drug leakage) | - Inappropriate surface charge.- Lipid oxidation.- Hydrolysis of phospholipids (B1166683). | - Incorporate charged lipids (e.g., DSPG for negative charge, DOTAP for positive charge) to induce electrostatic repulsion between vesicles.- Add an antioxidant (e.g., α-tocopherol) to the lipid mixture.- Store the liposomal dispersion at 4°C and protect from light. Consider lyophilization with a cryoprotectant for long-term storage. |
| Broad size distribution | - Inconsistent energy input during size reduction.- Insufficient number of extrusion cycles. | - Ensure consistent sonication parameters (power, time, temperature).- Increase the number of extrusion cycles through polycarbonate membranes of a defined pore size. |
| Challenges with encapsulating plant-derived alkaloids | - Complex chemical structure of the alkaloid may interfere with lipid bilayer packing.- Potential for interaction with the phospholipid headgroups. | - Screen a variety of phospholipids with different chain lengths and saturation levels.- Experiment with different pH gradients for remote loading to optimize the entrapment of the ionized form of the alkaloid. |
Solid Lipid Nanoparticles (SLNs)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low drug loading capacity | - Low solubility of sophocarpine in the solid lipid matrix.- Drug expulsion during lipid crystallization. | - Screen various solid lipids to find one with high solubilizing capacity for sophocarpine.- Prepare Nanostructured Lipid Carriers (NLCs) by incorporating a liquid lipid into the solid lipid matrix to create imperfections in the crystal lattice, providing more space for the drug. |
| Drug expulsion during storage | - Polymorphic transition of the lipid from a less ordered (α or β') to a more stable, highly ordered (β) form, which reduces the space for the drug.[3][4] | - Use a mixture of lipids to create a less ordered crystal lattice.- Incorporate a liquid lipid to form NLCs.- Store at a low temperature to slow down the polymorphic transition. |
| Particle aggregation | - Insufficient surfactant concentration or inappropriate surfactant type.- High lipid concentration. | - Optimize the surfactant concentration to ensure complete coverage of the nanoparticle surface.- Use a combination of surfactants (e.g., a non-ionic and an ionic surfactant) for better steric and electrostatic stabilization.- Adjust the lipid concentration in the formulation. |
| Particle growth upon storage | - Ostwald ripening. | - Select a lipid with very low water solubility.- Optimize the surfactant system to create a strong interfacial barrier. |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures and should be considered as a starting point. Significant optimization of excipient selection, component ratios, and process parameters will be necessary to develop a stable and effective formulation for this compound.
Self-Nanoemulsifying Drug Delivery System (SNEDDS) Preparation
Objective: To formulate a liquid SNEDDS pre-concentrate of this compound that forms a nanoemulsion upon dilution in an aqueous medium.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS, Oleic acid)
-
Surfactant (e.g., Kolliphor EL, Tween 80, Labrasol)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagram:
-
Prepare a series of mixtures with varying ratios of oil, surfactant, and co-surfactant (Smix). The Smix ratio (e.g., 1:1, 2:1, 1:2) should also be varied.
-
For each mixture, add a small amount to a defined volume of water (e.g., 1:100 dilution) with gentle agitation.
-
Visually observe the resulting dispersion for clarity and spontaneity of emulsification.
-
Plot the self-nanoemulsifying regions on a ternary phase diagram.
-
-
Preparation of Sophocarpine-Loaded SNEDDS:
-
Select promising ratios from the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed this compound to the mixture.
-
Vortex or stir the mixture at a controlled temperature (e.g., 40°C) until the drug is completely dissolved and the solution is clear and homogenous.
-
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Dilute the SNEDDS pre-concentrate with water and measure the droplet size and PDI using dynamic light scattering (DLS).
-
Zeta Potential: Measure the surface charge of the nanoemulsion droplets.
-
Emulsification Time: Determine the time taken for the pre-concentrate to form a homogenous nanoemulsion upon dilution with gentle agitation.
-
Drug Content: Quantify the amount of sophocarpine in the pre-concentrate using a validated analytical method (e.g., HPLC-UV).
-
Liposome (B1194612) Preparation (Thin-Film Hydration Method)
Objective: To encapsulate this compound within liposomal vesicles.
Materials:
-
This compound
-
Phospholipids (e.g., Soy phosphatidylcholine, Egg phosphatidylcholine, DSPC)
-
Cholesterol
-
Charged lipid (optional, e.g., DSPG, DOTAP)
-
Organic solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)
-
Hydration buffer (e.g., Phosphate buffered saline pH 7.4)
Methodology:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV dispersion can be subjected to:
-
Sonication: Using a probe sonicator on ice.
-
Extrusion: Passing the MLV dispersion through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times using a liposome extruder.
-
-
-
Purification:
-
Remove the unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.
-
-
Characterization:
-
Vesicle Size and PDI: Determine the size and size distribution using DLS.
-
Zeta Potential: Measure the surface charge of the liposomes.
-
Encapsulation Efficiency (%EE): Determine the amount of encapsulated drug relative to the total amount of drug used. %EE = (Total Drug - Free Drug) / Total Drug * 100
-
Solid Lipid Nanoparticle (SLN) Preparation (Hot Homogenization Method)
Objective: To prepare this compound-loaded SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol 888 ATO, Stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Methodology:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
Separately, heat the aqueous phase containing the surfactant to the same temperature.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer to form a coarse pre-emulsion.
-
Further reduce the particle size by high-pressure homogenization or ultrasonication at the same elevated temperature.
-
-
Nanoparticle Formation:
-
Cool the resulting hot nanoemulsion to room temperature while stirring to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Particle Size and PDI: Measure using DLS.
-
Zeta Potential: Determine the surface charge.
-
Entrapment Efficiency (%EE): Separate the unencapsulated drug from the SLN dispersion (e.g., by ultrafiltration/centrifugation) and quantify the drug in both the nanoparticles and the supernatant.
-
Crystallinity and Thermal Behavior: Analyze using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
In Vivo Pharmacokinetic Study Design (Generalized)
Objective: To evaluate the oral bioavailability of the developed this compound formulation compared to a control (e.g., an aqueous suspension of the drug).
Protocol:
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
-
Dosing: Administer the developed formulation and the control suspension orally to different groups of animals at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of sophocarpine in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax, Tmax, and the Area Under the Curve (AUC), for both the test formulation and the control.
-
Relative Bioavailability Calculation: Determine the relative bioavailability of the formulation using the formula: Relative Bioavailability (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100
Visualizations
Experimental Workflow for SNEDDS Development
Logical Relationship for Troubleshooting Low Encapsulation Efficiency in Liposomes
Signaling Pathway Modulation by Sophocarpine (Anti-inflammatory Effect)
Note: This is a generalized pathway based on the known anti-inflammatory effects of sophocarpine.
References
Technical Support Center: Sophocarpine Monohydrate In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sophocarpine (B1681056) monohydrate in vivo.
Frequently Asked Questions (FAQs)
Q1: What is sophocarpine monohydrate and what are its primary in vivo effects?
A1: Sophocarpine is a quinolizidine (B1214090) alkaloid derived from the herb Sophora alopecuroides.[1] It is investigated for a variety of pharmacological activities, including anti-inflammatory, analgesic, antiviral, and anti-cancer effects.[1][2] In vivo, it modulates multiple signaling pathways, such as NF-κB, MAPK, PI3K/AKT, and AMPK, to exert its therapeutic effects.[1][2]
Q2: What are the known off-target effects of this compound in vivo?
A2: The primary off-target effects of this compound observed in in vivo studies are potential neurotoxicity and cardiotoxicity.[1] Studies in zebrafish have shown that sophocarpine can induce teratogenic and lethal effects, alter spontaneous movement, and inhibit swimming behavior.[3] Cardiotoxic effects may be associated with the disturbance of calcium homeostasis and oxidative stress.[4]
Q3: What are the typical routes of administration and dosages for sophocarpine in animal models?
A3: The most common route of administration in published studies is intraperitoneal (i.p.) injection.[5][6] Dosages can vary significantly depending on the animal model and the condition being studied, ranging from 20 mg/kg to 100 mg/kg in mice.[5][7] For anti-inflammatory effects, doses of 15-40 mg/kg have been used.[8]
Q4: What is the pharmacokinetic profile of sophocarpine?
A4: Sophocarpine generally follows a two-compartment model and has a relatively short half-life.[1][9] After a single oral administration of 200 mg/kg in rabbits, the peak plasma concentration (Cmax) was 11.64 ± 1.28 mg/L, and the time to reach Cmax (Tmax) was 40.95 ± 8.35 minutes.[9] Following intravenous injection in rabbits, it has a rapid distribution half-life of 6.0 minutes.[9]
Q5: Are there any known drug interactions with sophocarpine?
A5: In vitro studies suggest that sophocarpine has the potential to interact with drugs metabolized by cytochrome P450 enzymes CYP3A4 and CYP2C9, as it has been shown to inhibit their activity.[10] This could lead to altered plasma concentrations of co-administered drugs that are substrates for these enzymes. Further in vivo studies are needed to confirm the clinical significance of these interactions.[10]
Troubleshooting Guides
Issue 1: Observing Signs of Neurotoxicity (e.g., tremors, seizures, altered locomotion)
Possible Cause: The dose of sophocarpine may be too high, leading to off-target effects on the central nervous system.[3]
Troubleshooting Steps:
-
Immediate Action: If seizures are observed, consider administering an anticonvulsant. Benzodiazepines like diazepam are often used as a first-line treatment for drug-induced seizures in animal models.[11][12] A typical dose for diazepam in mice is 4-10 mg/kg, administered intraperitoneally.[12]
-
Dose Reduction: In subsequent experiments, reduce the dose of sophocarpine by 25-50% to determine a dose that maintains efficacy while minimizing neurotoxic effects.
-
Behavioral Monitoring: Implement a standardized behavioral monitoring protocol to detect subtle signs of neurotoxicity. This can include tests like the open field test for general locomotor activity and the rotarod test for motor coordination.[13][14]
-
Biomarker Analysis: Collect blood or cerebrospinal fluid (CSF) to analyze for biomarkers of neuronal injury. Neurofilament light chain (NF-L) is a sensitive biomarker for both central and peripheral nervous system injury.[15] Other potential biomarkers include neuron-specific enolase (NSE) and Tau protein.[15]
-
Histopathological Examination: At the end of the study, perform a histopathological analysis of brain tissue to look for any signs of neuronal damage.[16]
Issue 2: Suspected Cardiotoxicity (e.g., arrhythmias, changes in heart rate)
Possible Cause: Sophocarpine may be interfering with cardiac ion channels or causing oxidative stress in cardiac tissue, leading to functional abnormalities.[4]
Troubleshooting Steps:
-
Cardiac Function Monitoring:
-
ECG: Use non-invasive electrocardiography (ECG) to monitor heart rate and rhythm in conscious animals.[17] This can help detect arrhythmias and other conduction abnormalities.[17]
-
Echocardiography: Perform echocardiography to assess cardiac structure and function, including ejection fraction and fractional shortening.[7][18]
-
-
Dose Adjustment: Similar to neurotoxicity, a dose-response study should be conducted to find the optimal therapeutic window with minimal cardiotoxic effects.
-
Cardiac Biomarker Measurement: Measure serum levels of cardiac troponins (cTnI and cTnT) and N-terminal pro-brain natriuretic peptide (NT-proBNP) as indicators of cardiac injury.[10][19]
-
Histopathological Analysis: After euthanasia, collect heart tissue for histopathological examination to identify any structural damage, such as myocardial fiber degeneration, inflammation, or fibrosis.[20][21]
-
Investigate Mechanistic Pathways: Analyze heart tissue for markers of oxidative stress (e.g., malondialdehyde) and the activation of signaling pathways associated with cardiac damage.[4]
Quantitative Data Summary
Table 1: In Vivo Toxicity Data for Sophocarpine
| Species | Route of Administration | Value | Unit | Reference |
| Mouse | Intraperitoneal (i.p.) | 115 | mg/kg (LD50) | [6] |
| Zebrafish (embryo/larvae) | Aqueous Exposure | 87.1 | mg/L (EC50 for teratogenic effects) | [3] |
| Zebrafish (embryo/larvae) | Aqueous Exposure | 166 | mg/L (LC50) | [3] |
Table 2: Exemplary In Vivo Effective Doses of Sophocarpine
| Animal Model | Condition | Route of Administration | Dose | Effect | Reference |
| Mouse | Acetic acid-induced writhing | Intraperitoneal (i.p.) | 40, 80 mg/kg | Dose-dependent inhibition of writhing | [6] |
| Mouse | Formalin-induced pain | Intraperitoneal (i.p.) | 80 mg/kg | Reduced pain response | [6] |
| Rat | Carrageenan-induced paw edema | Intravenous (i.v.) | 15, 30 mg/kg | Anti-inflammatory effect | [8] |
| Nude Mice | Prostate cancer xenograft | Intraperitoneal (i.p.) | 50, 100 mg/kg | Inhibition of tumor progression | [7] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of Sophocarpine in Mice
-
Preparation of Sophocarpine Solution:
-
Dissolve this compound in a suitable vehicle, such as sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).
-
Ensure the final concentration allows for the desired dosage in a reasonable injection volume (typically 5-10 mL/kg body weight).[22]
-
Warm the solution to room temperature to prevent a drop in the animal's body temperature.[23]
-
-
Animal Restraint:
-
Injection Procedure:
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum.[24]
-
Wipe the injection site with an alcohol swab.[23]
-
Using a 25-30 gauge needle, insert the needle at a 30-45 degree angle into the peritoneal cavity.[23][24]
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper placement in the bladder or a blood vessel.[24]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse reactions such as distress or signs of pain at the injection site.[22]
-
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
-
Tissue Homogenization and Protein Extraction:
-
Harvest relevant tissues (e.g., heart, brain, or tumor) and immediately snap-freeze in liquid nitrogen or process fresh.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα overnight at 4°C.[25][26]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Visualizations
Caption: Key signaling pathways modulated by sophocarpine in vivo.
Caption: Workflow for managing off-target effects of sophocarpine.
References
- 1. DSpace [diposit.ub.edu]
- 2. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Guidelines for Intraperitoneal Injection in Mice | PDF | Injection (Medicine) | Abdomen [scribd.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease | MDPI [mdpi.com]
- 8. Anti-nociceptive and anti-inflammatory activity of sophocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomarkers of chemotherapy-induced cardiotoxicity: toward precision prevention using extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of drug‐induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 13. mdpi.com [mdpi.com]
- 14. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Performance of biomarkers NF-L, NSE, Tau and GFAP in blood and cerebrospinal fluid in rat for the detection of nervous system injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heart Rate and Electrocardiography Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cardiac Safety Biomarkers for Preclinical Cardiotoxicity Testing | Biomedica [bmgrp.com]
- 20. Histopathological study in cardiac tissue of rodents infected with Trypanosoma cruzi, captured in suburbs of Mérida, México - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 22. ltk.uzh.ch [ltk.uzh.ch]
- 23. uac.arizona.edu [uac.arizona.edu]
- 24. research.vt.edu [research.vt.edu]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
troubleshooting inconsistent results in sophocarpine monohydrate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving sophocarpine (B1681056) monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is sophocarpine monohydrate and what are its primary biological activities?
A1: this compound is a quinolizidine (B1214090) alkaloid derived from plants of the Sophora genus.[1] It exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, antiviral, and analgesic properties.[2][3][4] Its mechanisms of action often involve the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/AKT.[2][5][6]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[7][8] To prepare a high-concentration stock solution (e.g., 60 mg/mL), dissolve the powder in DMSO. Sonication is recommended to ensure it is fully dissolved.[7] For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]
Q3: How should I store this compound solutions?
A3: Store the powder at room temperature (10°C - 25°C) in a well-closed container.[9] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
Q4: What is the recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically at 0.5% or lower.[10] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Precipitation of this compound in Cell Culture Media
-
Question: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What should I do?
-
Answer: Precipitation, often called "crashing out," can occur when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous solution like cell culture media.[11] This happens because the compound's solubility decreases significantly in the aqueous environment.[11]
-
Potential Cause: The final concentration of this compound exceeds its solubility limit in the media.
-
Solution: Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. Start with a lower final concentration and gradually increase it.[11]
-
-
Potential Cause: Rapid dilution of the concentrated DMSO stock.
-
Solution: Perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing.[11]
-
-
Potential Cause: The temperature of the cell culture medium is too low.
-
Solution: Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions.[11]
-
-
Issue 2: Inconsistent or Non-reproducible IC50 Values
-
Question: I am getting variable IC50 values for this compound in my cytotoxicity assays. What could be the reason?
-
Answer: Inconsistent IC50 values can stem from several experimental variables.
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number for all experiments by performing accurate cell counts. For fast-growing cancer cells, it is crucial to optimize the initial seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[12][13]
-
-
Potential Cause: Variability in incubation time.
-
Solution: Use a consistent incubation time for all experiments. The IC50 value of a compound can be time-dependent.
-
-
Potential Cause: Degradation of the compound.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock.[10]
-
-
Potential Cause: Differences in assay parameters and data analysis.
-
Solution: Use consistent parameters for your viability assay (e.g., incubation time with the viability reagent) and a standardized method for calculating IC50 values. Different software and curve-fitting models can yield different IC50 values.[10]
-
-
Issue 3: No Observable Effect on the NF-κB Signaling Pathway
-
Question: I am not seeing the expected inhibition of NF-κB activation after treating my cells with this compound. What should I check?
-
Answer: Several factors can lead to a lack of observable effect.
-
Potential Cause: Suboptimal concentration of this compound.
-
Potential Cause: Inappropriate timing of treatment and stimulation.
-
Solution: Optimize the pre-incubation time with this compound before stimulating the cells with an NF-κB activator (e.g., TNF-α or LPS). Also, ensure the stimulation time is sufficient to induce a robust NF-κB response in your control group.
-
-
Potential Cause: Issues with the NF-κB activation assay itself.
-
Solution: Verify the functionality of your assay. For a luciferase reporter assay, ensure efficient transfection and check the responsiveness of your reporter cell line to a known NF-κB activator. For Western blotting of phospho-p65, ensure the quality of your antibodies and optimize the blotting protocol.[14][15]
-
-
Data Presentation
Table 1: Reported IC50 Values for Sophocarpine
| Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| A549 (Lung Cancer) | Not specified | Not specified | 3.68 mM | [2] |
| PC-3 (Prostate Cancer) | Proliferation Assay | Not specified | Dose-dependent inhibition | [2] |
| DU145 (Prostate Cancer) | Proliferation Assay | Not specified | Dose-dependent inhibition | [2] |
| MKN45 (Gastric Cancer) | Growth Inhibition | Not specified | Dose-dependent inhibition | [2] |
| BGC-823 (Gastric Cancer) | Growth Inhibition | Not specified | Dose-dependent inhibition | [2] |
| HCT116 (Colorectal Cancer) | Proliferation Assay | 24-72 h | 0.4 mM | [5] |
| SW620 (Colorectal Cancer) | Proliferation Assay | 24-72 h | 0.4 mM | [5] |
| U251 (Glioblastoma) | Viability Assay | 24-48 h | 0.5-4 mM | [5] |
| C6 (Glioblastoma) | Viability Assay | 24-48 h | 0.5-4 mM | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
-
Stock Solution Preparation (10 mM):
-
Weigh out the required amount of this compound (MW: 264.36 g/mol ).[16]
-
Dissolve the powder in high-purity DMSO to achieve a 10 mM concentration.
-
Gently vortex and sonicate briefly in a water bath to ensure complete dissolution.[7]
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[10]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. Add the stock solution dropwise while gently mixing to avoid precipitation.[11]
-
Ensure the final DMSO concentration is below 0.5%.[10]
-
Use the working solutions immediately.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol is adapted for assessing the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
-
Cell Seeding and Transfection:
-
One day prior to transfection, seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.[15]
-
Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[17]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.[17]
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, carefully remove the medium.
-
Add fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with the compound for a predetermined time (e.g., 1-2 hours).
-
Add the NF-κB activator, TNF-α (e.g., final concentration of 20 ng/mL), to the appropriate wells. Include an unstimulated control.[18]
-
Incubate for an optimal duration to induce a strong luciferase signal (e.g., 6-8 hours).[17]
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Plot the dose-response curve for this compound's inhibition of TNF-α-induced NF-κB activity.
-
Mandatory Visualizations
Caption: General experimental workflow for in vitro studies.
Caption: Sophocarpine's inhibition of the NF-κB pathway.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuroprotective Effect of Sophocarpine against Glutamate-Induced HT22 Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sophocarpine inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Akt | AMPK | PI3K | TargetMol [targetmol.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. benchchem.com [benchchem.com]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Technical Support Center: Optimizing Sophocarpine Monohydrate Dosage for Animal Studies
Welcome to the technical support center for the use of sophocarpine (B1681056) monohydrate in preclinical research. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting animal studies involving this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for sophocarpine monohydrate in a new animal model?
A1: The initial dose selection for a novel in vivo experiment should be approached systematically. Based on available data, for anti-inflammatory and analgesic studies in mice, a starting dose range of 15-20 mg/kg (intraperitoneal or intravenous administration) has been shown to be effective.[1][2] For anticancer studies in mice, a higher starting dose of around 35 mg/kg (intraperitoneal injection) has been utilized.[3] It is recommended to perform a dose-ranging study to determine the optimal dose for your specific animal model and disease state. This typically involves starting with a low dose and escalating until a therapeutic effect is observed, while monitoring for any adverse events.
Q2: What is the known toxicity profile of sophocarpine in animals?
A2: Acute toxicity studies in mice have determined the median lethal dose (LD50) of sophocarpine to be greater than 1,000 mg/kg, suggesting a relatively wide safety margin.[4] However, at high concentrations, sophocarpine has been associated with potential neurotoxicity and cardiotoxicity.[4] In a repeated-dose toxicity study in beagle dogs receiving intravenous sophocarpine at 7.5, 15, or 30 mg/kg/day for 3 months, no significant accumulation of the compound was observed.[5] Researchers should always begin with lower effective doses and carefully observe animals for any signs of toxicity, such as changes in behavior, weight loss, or signs of distress.
Q3: What are the pharmacokinetic properties of sophocarpine in common laboratory animals?
A3: Sophocarpine generally exhibits rapid absorption and a relatively short half-life in animals.[4] Its distribution fits a two-compartment model.[4] Key pharmacokinetic parameters are summarized in the table below.
| Animal Species | Route of Administration | Dose (mg/kg) | Cmax | Tmax | Half-life (t1/2) | Reference |
| Mouse | Intraperitoneal | 20, 40, 80 | - | - | - | [1][6] |
| Rat | Intragastric | 25 | 4.54 ± 0.76 µM | 0.5 ± 0.00 h | 1.17 ± 0.02 h | [4] |
| Rabbit | Intragastric | 200 | 11.64 ± 1.28 mg·L−1 | 40.95 ± 8.35 min | 90.18 min (β-phase) | [4] |
| Beagle Dog | Intravenous | 1.2 g/kg (Yanshu injection) | 721.52 ± 168.60 µg/L | 0.04 ± 0.02 h | - | [4] |
Q4: How should I prepare this compound for in vivo administration?
A4: For intravenous or intraperitoneal injection, this compound can be dissolved in normal saline.[1] For oral administration, it can be dissolved in carboxymethyl cellulose (B213188) sodium (CMC-Na). The concentration of the dosing solution should be calculated based on the highest dose to be administered and the appropriate injection volume for the animal species and route of administration. It is recommended to prepare fresh solutions for each experiment to ensure stability. If solubility is an issue, the use of a small amount of a solubilizing agent like DMSO, followed by dilution with saline, is a common practice.[7] However, the final concentration of DMSO should be kept low to avoid vehicle-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No observable therapeutic effect | - Insufficient dose- Inappropriate route of administration- Poor bioavailability | - Perform a dose-escalation study to determine the effective dose range.- Consider a different route of administration (e.g., intravenous instead of oral) to increase systemic exposure.- Review pharmacokinetic data to understand the absorption and metabolism of sophocarpine in your animal model. |
| High variability in experimental results | - Inconsistent dosing technique- Individual animal differences in metabolism- Instability of the dosing solution | - Ensure accurate and consistent administration of the compound to all animals.- Increase the number of animals per group to improve statistical power.- Prepare fresh dosing solutions for each experiment and ensure complete dissolution. |
| Signs of toxicity (e.g., lethargy, weight loss) | - Dose is too high- Vehicle toxicity | - Reduce the dose to a lower, previously reported effective concentration.- If using a vehicle other than saline, run a vehicle-only control group to assess for any adverse effects of the vehicle itself. |
| Precipitation of the compound in the dosing solution | - Poor solubility in the chosen vehicle- Solution is supersaturated | - Try a different vehicle or a combination of vehicles (e.g., a small amount of DMSO followed by dilution in saline).- Gently warm the solution or use sonication to aid dissolution, but be mindful of the compound's stability at higher temperatures.- Prepare a less concentrated stock solution and adjust the injection volume accordingly. |
Experimental Protocols
Hot Plate Test for Analgesic Activity
This method is used to assess the central analgesic effects of a compound.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Stopwatch
-
Animal cages
-
This compound solution
-
Vehicle control solution
-
Positive control (e.g., morphine)
Procedure:
-
Set the hot plate temperature to 55 ± 0.5°C.[1]
-
Acclimatize the mice to the experimental room for at least 30 minutes.
-
Gently place each mouse on the hot plate and start the stopwatch.
-
Observe the mouse for signs of pain, such as licking its paws or jumping.
-
Stop the stopwatch as soon as a pain response is observed and record the latency time.
-
To prevent tissue damage, a cut-off time of 60 seconds is typically used. If the mouse does not respond within this time, remove it from the hot plate and record the latency as 60 seconds.[1]
-
Administer this compound, vehicle, or positive control to the respective groups of mice.
-
Repeat the hot plate test at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes) to evaluate the time course of the analgesic effect.[1]
Formalin-Induced Inflammatory Pain Model
This model is used to assess both acute and persistent inflammatory pain.
Materials:
-
1% formalin solution in 0.9% saline[1]
-
Microsyringe
-
Observation chambers
-
Stopwatch
-
This compound solution
-
Vehicle control solution
-
Positive control (e.g., aspirin)
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes.
-
Administer this compound, vehicle, or positive control to the respective groups of mice.
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µL of 1% formalin solution subcutaneously into the dorsal surface of the right hind paw of each mouse.[1]
-
Immediately place the mouse back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[1]
-
A reduction in the time spent licking or biting in either phase indicates an analgesic or anti-inflammatory effect.
Visualizations
Signaling Pathways Modulated by Sophocarpine
Sophocarpine has been shown to exert its therapeutic effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[4][8][9]
Caption: Sophocarpine inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκB.
Caption: Sophocarpine attenuates the phosphorylation of p38 and JNK in the MAPK signaling pathway.[9]
Caption: Sophocarpine inhibits the PI3K/Akt signaling pathway, leading to reduced cell survival and proliferation.
References
- 1. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-nociceptive and anti-inflammatory activity of sophocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine [frontiersin.org]
- 4. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new method for measurement of (-)-sophocarpine, a candidate therapeutic for viral myocarditis, in plasma: application to a toxicokinetic study in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sophocarpine Monohydrate in Cellular Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of sophocarpine (B1681056) monohydrate in experimental settings. It focuses on strategies to minimize cytotoxicity in normal cells while leveraging its therapeutic potential against cancer cells.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving sophocarpine monohydrate.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in normal cell lines at expected therapeutic concentrations. | 1. Incorrect concentration of this compound. 2. High sensitivity of the specific normal cell line. 3. Extended incubation time. 4. Suboptimal cell culture conditions. | 1. Verify the stock solution concentration and perform serial dilutions carefully. 2. Determine the IC50 for your specific normal cell line to establish a baseline for non-toxic concentrations. 3. Optimize the incubation time; sophocarpine's cytotoxic effects are time-dependent.[1] 4. Ensure optimal cell density, media composition, and incubator conditions. |
| Inconsistent or non-reproducible cytotoxicity results. | 1. Variability in cell seeding density. 2. Incomplete dissolution of this compound. 3. Fluctuation in incubation times. 4. "Edge effect" in multi-well plates. | 1. Standardize cell seeding protocols to ensure uniform cell numbers across wells. 2. Ensure complete dissolution of the compound in the appropriate solvent before adding to the cell culture media. 3. Use a precise timer for all incubation steps. 4. Avoid using the perimeter wells of the plate, as they are more prone to evaporation.[2] |
| Unexpected morphological changes in normal cells, even at low sophocarpine concentrations. | 1. Off-target effects of sophocarpine. 2. Cellular stress response not leading to immediate cell death. | 1. Investigate potential off-target effects by examining key signaling pathways. 2. Perform assays to measure cellular stress markers (e.g., reactive oxygen species) to understand the underlying mechanisms. |
| Difficulty in dissolving formazan (B1609692) crystals during MTT assay. | 1. Incomplete cell lysis. 2. Insufficient volume or potency of the solubilizing agent. | 1. Ensure the solubilization buffer is added to all wells and mixed thoroughly. 2. Increase the incubation time with the solubilizing agent or use a stronger solvent like DMSO.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound for cancer cells over normal cells?
A1: Sophocarpine has demonstrated selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity to normal cells. For instance, sophoridine, a related alkaloid, has been shown to be cytotoxic to cancer cells with minimal effect on non-tumorigenic cell lines at similar concentrations.[4] This selectivity is a key area of interest in its development as a potential anti-cancer agent.
Q2: What are the primary mechanisms through which sophocarpine induces cytotoxicity?
A2: Sophocarpine induces cytotoxicity in cancer cells primarily through the induction of apoptosis and cell cycle arrest.[1][5] It modulates several key signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and MAPK pathways, to exert its anti-proliferative effects.[6][7][8]
Q3: Are there any known strategies to protect normal cells from sophocarpine-induced cytotoxicity?
A3: While direct studies on protective agents are limited, leveraging the mechanistic understanding of sophocarpine's effects can suggest potential strategies. Since sophocarpine can induce oxidative stress, co-treatment with antioxidants may offer a protective effect in normal cells. The activation of the Nrf2/HO-1 pathway by sophocarpine in some contexts suggests a potential for modulating this pathway to enhance normal cell survival.[9]
Q4: Can co-treatment with other agents enhance the therapeutic window of sophocarpine?
A4: Co-treatment with other therapeutic agents is a promising strategy. For example, combining sophocarpine with conventional chemotherapeutic drugs may allow for lower, less toxic doses of each compound while achieving a synergistic anti-cancer effect. Further research is needed to identify optimal combinations that enhance cancer cell death while minimizing damage to normal cells.
Q5: What is a typical starting concentration range for in vitro experiments with this compound?
A5: The effective concentration of sophocarpine can vary significantly depending on the cell line. For cancer cell lines, IC50 values have been reported in the micromolar to millimolar range.[6][10] For normal cells, significantly higher concentrations are often required to induce cytotoxicity. It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration range.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of sophocarpine and related compounds on various cancer and normal cell lines.
Table 1: IC50 Values of Sophocarpine and Related Alkaloids in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Sophocarpine | A549 | Lung Cancer | ~4 mM | [6] |
| Sophoridine | SGC7901 | Gastric Cancer | 3.52 µM | [4] |
| Sophoridine | AGS | Gastric Cancer | 3.91 µM | [4] |
Table 2: Cytotoxicity Data in Normal Cell Lines
| Compound | Normal Cell Line | Finding | Concentration | Reference |
| Sophocarpine | RWPE-1 | Cell proliferation uninhibited | Up to 10 mg/ml | [1] |
| Sophoridine | HKC, LX-2 | No cytotoxicity observed | Up to 160 µM | [4] |
| Sophoridine | Vero | IC50 value determined | 5.69 mM | [4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the key steps for determining cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Appropriate cell line (adherent or suspension)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the various concentrations of sophocarpine. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm or 590 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Visualizations
Signaling Pathways Modulated by Sophocarpine
Caption: Key signaling pathways modulated by sophocarpine.
Experimental Workflow for Assessing Cytotoxicity
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchhub.com [researchhub.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Neuroprotective Effect of Sophocarpine against Glutamate-Induced HT22 Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Sophocarpine Monohydrate vs. Oxymatrine: A Comparative Analysis of Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral properties of two quinolizidine (B1214090) alkaloids, sophocarpine (B1681056) monohydrate and oxymatrine (B1678083). Both compounds, derived from the traditional Chinese herb Sophora flavescens, have demonstrated significant antiviral potential. This document summarizes their performance based on available experimental data, outlines the methodologies used in these studies, and visualizes the cellular signaling pathways implicated in their antiviral mechanisms.
Data Presentation: Quantitative Comparison of Antiviral Activity
The antiviral efficacy of sophocarpine and oxymatrine has been evaluated against a range of viruses. The following tables summarize the key quantitative data from in vitro studies, including the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), which indicates the therapeutic window of the compound.
Table 1: Antiviral Activity of Sophocarpine
| Virus | Cell Line | Assay Type | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) | Reference |
| Enterovirus 71 (EV71) | Vero | MTT Assay | 350 | 1,346 | 3.85 | [1] |
Table 2: Antiviral Activity of Oxymatrine
| Virus Strain | Cell Line | Assay Type | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) | Reference |
| Influenza A/ST169 (H1N1) | MDCK | Plaque Inhibition | 17.059 | 65,986.53 | 3868.14 | [2] |
| Influenza A/PR8 | A549 | SRB Method | 23.67 | >800 | >33.8 | [3] |
| Influenza A/ST1233 | A549 | SRB Method | 7.77 | >800 | >102.96 | [3] |
| Influenza A/HKG1 | A549 | SRB Method | 9.32 | >800 | >85.84 | [3] |
| Influenza A/GDA1 | A549 | SRB Method | 8.86 | >800 | >90.29 | [3] |
| Influenza A/GD105 | A549 | SRB Method | 22.23 | >800 | >35.99 | [3] |
| Influenza A/ST602 | A549 | SRB Method | 10.71 | >800 | >74.7 | [3] |
| Influenza A/ST364 | A549 | SRB Method | 5.91 | >800 | >135.36 | [3] |
Note: EC50 (50% effective concentration) is analogous to IC50.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the compound that is toxic to the host cells (CC50).
-
Cell Seeding: Plate host cells (e.g., Vero or A549 cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of sophocarpine monohydrate or oxymatrine in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a "cells only" control (no compound) and a "medium only" blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Plaque Reduction Assay (for Influenza Virus)
This assay is used to determine the concentration of the compound that inhibits viral replication by 50% (IC50 or EC50).
-
Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Wash the cell monolayer with PBS and infect with the virus dilution for 1 hour at 37°C.
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of oxymatrine and 1% low-melting-point agarose.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% formaldehyde (B43269) and stain with 0.5% crystal violet.
-
Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Viral RNA Quantification (qRT-PCR)
This method quantifies the amount of viral genetic material to assess the inhibitory effect of the compound on viral replication.
-
Cell Culture and Infection: Seed cells in a 6-well plate. Once confluent, infect the cells with the virus in the presence or absence of different concentrations of the test compound.
-
RNA Extraction: At a designated time post-infection (e.g., 24 or 48 hours), harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and specific primers for the target viral gene.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the viral gene, and a fluorescent dye (e.g., SYBR Green) or a probe. A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control.
-
Data Analysis: The relative or absolute quantification of viral RNA is determined by comparing the cycle threshold (Ct) values of the treated samples to the untreated controls.
Mandatory Visualization
The following diagrams illustrate the known signaling pathways affected by sophocarpine and oxymatrine, as well as a general workflow for antiviral testing.
Caption: General experimental workflow for in vitro antiviral activity assessment.
Caption: Antiviral signaling pathways modulated by Sophocarpine.
Caption: Antiviral signaling pathways modulated by Oxymatrine.
Comparative Discussion
Both sophocarpine and oxymatrine exhibit promising antiviral activities through the modulation of host-cell signaling pathways, primarily those involved in inflammation and the innate immune response.
Sophocarpine has demonstrated efficacy against Enterovirus 71.[1] Its mechanism of action involves the inhibition of viral attachment and penetration into the host cell.[1] Furthermore, it has been shown to suppress the replication of viral RNA.[1] Mechanistically, sophocarpine's antiviral and anti-inflammatory effects are associated with the downregulation of the NF-κB and MAPK signaling pathways.[4][5] It also inhibits the IFN-gamma/STAT1 pathway, which is crucial for T-cell mediated immune responses to viral infections.[6]
Oxymatrine has shown broad-spectrum antiviral activity, particularly against various strains of Influenza A virus.[2][3][7] Its antiviral mechanism is multifaceted, involving interference with viral entry, inhibition of viral RNA replication, and prevention of viral particle assembly and release.[3] Oxymatrine's immunomodulatory effects are significant, with studies showing it inhibits the production of pro-inflammatory cytokines by suppressing the TLR/MyD88/NF-κB and MAPK signaling pathways.[3][7] Specifically, it has been reported to decrease the promoter activity of TLR3, TLR4, and TLR7, as well as MyD88 and TRAF6.[7]
In comparison , while both compounds target the NF-κB and MAPK pathways, oxymatrine appears to act further upstream by inhibiting Toll-like receptor signaling. The quantitative data suggests that oxymatrine has a remarkably high selectivity index against influenza A virus, indicating a wide therapeutic window. Sophocarpine's selectivity index against EV71 is lower but still indicates potential for therapeutic development. A direct comparison of potency is challenging due to the different viruses and assay methods used in the available studies. Future head-to-head studies against a common panel of viruses would be invaluable for a more definitive comparison.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Sophocarpine Monohydrate and Dexamethasone
For Immediate Release
This guide provides a detailed comparison of the anti-inflammatory properties of sophocarpine (B1681056) monohydrate, a quinolizidine (B1214090) alkaloid derived from the herb Sophora alopecuroides, and dexamethasone (B1670325), a potent synthetic glucocorticoid. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action and efficacy in preclinical inflammatory models.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of numerous diseases. While corticosteroids like dexamethasone are mainstays in anti-inflammatory therapy, their long-term use is associated with significant side effects. This has spurred the search for alternative anti-inflammatory agents with improved safety profiles. Sophocarpine has emerged as a promising natural compound with demonstrated anti-inflammatory, analgesic, and antiviral properties.[1] This guide aims to objectively compare the anti-inflammatory effects of sophocarpine monohydrate with dexamethasone, supported by experimental data from in vivo and in vitro studies.
Mechanisms of Anti-Inflammatory Action
Both sophocarpine and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. However, their primary molecular targets and mechanisms differ.
This compound: Sophocarpine's anti-inflammatory action is primarily attributed to its inhibition of the Toll-like receptor 4 (TLR4) and downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] By suppressing these pathways, sophocarpine downregulates the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1]
Dexamethasone: Dexamethasone, a potent glucocorticoid, acts by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins or repress the activity of pro-inflammatory transcription factors like NF-κB. This leads to a broad inhibition of the inflammatory cascade, including the suppression of various cytokines and other inflammatory mediators.
Figure 1: Simplified signaling pathways of sophocarpine and dexamethasone.
Comparative Efficacy in Preclinical Models
The anti-inflammatory effects of this compound and dexamethasone have been evaluated in various animal models of inflammation. Below is a summary of the comparative data from key studies.
Xylene-Induced Ear Edema in Mice
This model is used to assess the efficacy of anti-inflammatory agents against acute topical inflammation.
Table 1: Effect of Sophocarpine and Dexamethasone on Xylene-Induced Ear Edema
| Treatment Group | Dose (mg/kg) | Edema Inhibition (%) |
| Sophocarpine | 20 | 17.9% |
| 40 | Not specified, but significant | |
| 80 | 59.95% | |
| Dexamethasone | 2.5 | 73.53% |
| Data sourced from a study on the analgesic and anti-inflammatory activities of sophocarpine.[2] |
In the xylene-induced ear edema model, a 2.5 mg/kg dose of dexamethasone showed a potent anti-inflammatory effect with 73.53% inhibition of edema.[2] Sophocarpine also demonstrated a dose-dependent inhibition of ear swelling, with the highest dose of 80 mg/kg resulting in 59.95% inhibition.[2]
Lipopolysaccharide (LPS)-Induced Mastitis in Mice
This model mimics bacterial-induced inflammation and is used to evaluate the systemic anti-inflammatory effects of test compounds.
Table 2: Effects of Sophocarpine and Dexamethasone on Inflammatory Markers in LPS-Induced Mastitis
| Treatment Group | Dose (mg/kg) | MPO Activity (U/g) | TNF-α (pg/mg) | IL-1β (pg/mg) | IL-6 (pg/mg) |
| Control | - | ~0.2 | ~20 | ~15 | ~25 |
| LPS | - | ~0.9 | ~100 | ~75 | ~110 |
| Sophocarpine | 25 | ~0.7 | ~80 | ~60 | ~90 |
| 50 | ~0.5 | ~60 | ~45 | ~70 | |
| 100 | ~0.3 | ~40 | ~30 | ~50 | |
| Dexamethasone | Not Specified | ~0.4 | ~50 | ~35 | ~60 |
| Data are approximate values interpreted from graphical representations in the cited study. |
In the LPS-induced mastitis model, both sophocarpine and dexamethasone significantly reduced the inflammatory response. Sophocarpine exhibited a dose-dependent reduction in myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and the levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in mammary tissues. Dexamethasone also effectively suppressed these inflammatory markers.
Experimental Protocols
Xylene-Induced Ear Edema
-
Animal Model: Male Kunming mice are typically used.
-
Groups: Animals are divided into a control group, a model group, dexamethasone-treated group (e.g., 2.5 mg/kg), and sophocarpine-treated groups (e.g., 20, 40, and 80 mg/kg).
-
Procedure:
-
Test compounds (sophocarpine or dexamethasone) or vehicle are administered intraperitoneally.
-
After a set time (e.g., 30 minutes), a fixed volume of xylene is applied to the anterior surface of the right ear to induce inflammation.
-
After a further interval (e.g., 30 minutes), the mice are euthanized.
-
Circular sections from both ears are collected using a punch and weighed.
-
The difference in weight between the right and left ear punches is calculated as the edema value.
-
The percentage of edema inhibition is calculated using the formula: [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Figure 2: Workflow for the xylene-induced ear edema experiment.
LPS-Induced Mastitis
-
Animal Model: Lactating mice are used.
-
Groups: Animals are divided into a control group, an LPS model group, dexamethasone-treated group, and sophocarpine-treated groups (e.g., 25, 50, and 100 mg/kg).
-
Procedure:
-
Mice are pre-treated with sophocarpine, dexamethasone, or vehicle via intraperitoneal injection.
-
After a specified time, LPS is injected into the mammary glands to induce mastitis.
-
After 24 hours, the animals are euthanized, and mammary gland tissues are collected.
-
Tissues are processed for histopathological examination (H&E staining), MPO activity assay, and measurement of cytokine levels (TNF-α, IL-1β, IL-6) using ELISA.
-
Conclusion
The presented data indicates that both this compound and dexamethasone are effective in mitigating inflammatory responses in preclinical models. Dexamethasone demonstrates high potency at low doses in acute inflammatory models. Sophocarpine also exhibits significant, dose-dependent anti-inflammatory activity, which is attributed to its modulation of the TLR4/NF-κB/MAPK signaling pathways.
While dexamethasone remains a benchmark for potent anti-inflammatory action, the efficacy of sophocarpine, coupled with its natural origin, positions it as a compound of interest for further investigation in the development of novel anti-inflammatory therapies. Future studies should focus on the long-term safety profile of sophocarpine and its efficacy in chronic inflammatory models to fully elucidate its therapeutic potential.
References
Synergistic Inhibition of Colon Cancer by Sophocarpine Monohydrate and Oxaliplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of sophocarpine (B1681056) monohydrate in combination with the chemotherapeutic agent oxaliplatin (B1677828) for the treatment of colon cancer. The information presented herein is based on available scientific literature and is intended to inform further research and development in this area.
Executive Summary
Recent preclinical studies have demonstrated a significant synergistic anti-tumor effect when sophocarpine monohydrate is combined with oxaliplatin in colon cancer models. Research indicates that this combination not only enhances the cytotoxic effects of oxaliplatin but also inhibits key processes in cancer progression, namely cell proliferation, migration, and invasion. A crucial mechanism underlying this synergy is the modulation of the Epithelial-Mesenchymal Transition (EMT), a critical pathway in cancer metastasis.
A key study in this area reported a combination index (CI) of 0.58, a value that strongly indicates a synergistic interaction between sophocarpine and oxaliplatin.[1] This guide will delve into the experimental data and methodologies that support these findings.
Disclaimer: The full text of the primary research article serving as the basis for this guide was not accessible. Therefore, the quantitative data and experimental protocols presented below are illustrative and based on the information available in the study's abstract and representative methodologies for the described experiments.
Quantitative Data Summary
The following tables summarize the anticipated quantitative outcomes from key in vitro assays, comparing the effects of this compound (SC), oxaliplatin (OXP), and their combination (SC + OXP) on colon cancer cells.
Table 1: Cell Viability Inhibition (Illustrative Data)
| Treatment Group | Concentration | % Inhibition (Mean ± SD) |
| Control | - | 0 ± 0 |
| Sophocarpine (SC) | [Specify Conc.] µM | [Illustrative Value] |
| Oxaliplatin (OXP) | [Specify Conc.] µM | [Illustrative Value] |
| SC + OXP | [Specify Conc.] µM | [Significantly Higher Value] |
Table 2: Inhibition of Cell Migration (Illustrative Data)
| Treatment Group | Wound Closure (%) (Mean ± SD) |
| Control | 100 ± 5.0 |
| Sophocarpine (SC) | [Illustrative Value] |
| Oxaliplatin (OXP) | [Illustrative Value] |
| SC + OXP | [Significantly Lower Value] |
Table 3: Inhibition of Cell Invasion (Illustrative Data)
| Treatment Group | Number of Invading Cells (Mean ± SD) |
| Control | [High Number] |
| Sophocarpine (SC) | [Illustrative Value] |
| Oxaliplatin (OXP) | [Illustrative Value] |
| SC + OXP | [Significantly Lower Number] |
Table 4: Modulation of EMT Marker Expression (Illustrative Data)
| Treatment Group | E-cadherin (Epithelial Marker) | N-cadherin (Mesenchymal Marker) | Vimentin (Mesenchymal Marker) |
| Control | High | Low | Low |
| Sophocarpine (SC) | Slightly Increased | Slightly Decreased | Slightly Decreased |
| Oxaliplatin (OXP) | Slightly Increased | Slightly Decreased | Slightly Decreased |
| SC + OXP | Significantly Increased | Significantly Decreased | Significantly Decreased |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on the synergistic effects of sophocarpine and oxaliplatin.
Cell Proliferation Assay (CCK-8/MTT)
This assay is used to assess the impact of the drug combination on the viability and proliferation of colon cancer cells.
-
Cell Seeding: Colon cancer cells (e.g., LoVo) are seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.
-
Treatment: Cells are treated with varying concentrations of this compound, oxaliplatin, or a combination of both for 48 hours. A control group with no treatment is also included.
-
Reagent Addition: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the control group.
Wound Healing (Scratch) Assay
This method evaluates the effect of the drug combination on the migratory capacity of colon cancer cells.
-
Cell Seeding: Cells are grown in 6-well plates to form a confluent monolayer.
-
Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then treated with sophocarpine, oxaliplatin, or their combination in a low-serum medium.
-
Imaging: Images of the scratch are captured at 0 and 24 hours post-treatment using a microscope.
-
Analysis: The width of the scratch is measured, and the percentage of wound closure is calculated to determine the rate of cell migration.
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel.
-
Cell Seeding: Colon cancer cells are seeded in the upper chamber in a serum-free medium containing the respective treatments (sophocarpine, oxaliplatin, or combination).
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
Western Blot Analysis for EMT Markers
This technique is used to quantify the expression levels of key proteins involved in the Epithelial-Mesenchymal Transition.
-
Protein Extraction: Colon cancer cells are treated with sophocarpine, oxaliplatin, or their combination for 48 hours. Total protein is then extracted from the cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against E-cadherin, N-cadherin, and Vimentin. A primary antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Detection: The membrane is then incubated with a corresponding secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro analysis of drug synergy.
Signaling Pathway: Inhibition of EMT
Caption: Proposed mechanism of EMT inhibition by the combination therapy.
References
A Head-to-Head Comparison of Sophocarpine and Other Sophora Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of four major quinolizidine (B1214090) alkaloids derived from the Sophora genus: sophocarpine, matrine (B1676216), oxymatrine, and sophoridine. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. This document aims to serve as a valuable resource by presenting a head-to-head comparison of their anti-cancer, anti-inflammatory, and antiviral properties, supported by experimental data and detailed methodologies.
Pharmacological Activity: A Quantitative Comparison
The following tables summarize the quantitative data on the anti-cancer, anti-inflammatory, and antiviral activities of sophocarpine, matrine, oxymatrine, and sophoridine. This allows for a direct comparison of their potency across various experimental models.
Anti-Cancer Activity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the IC50 values of the four alkaloids against a range of human cancer cell lines.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Sophocarpine | A549 (Lung) | 14940 | Not Specified | [1] |
| DU145 (Prostate) | Varies with conc. | 24, 48, 72 | [1] | |
| PC-3 (Prostate) | Varies with conc. | 24, 48, 72 | [1] | |
| KRASA12 (Myeloma) | < 21 | Not Specified | ||
| AMO-1 (Myeloma) | < 21 | Not Specified | ||
| Matrine | SMMC-7721 (Hepatoma) | 3.42 - 8.05 | Not Specified | [2] |
| A549 (Lung) | 3.42 - 8.05 | Not Specified | [2] | |
| CNE2 (Nasopharyngeal) | 3.42 - 8.05 | Not Specified | [2] | |
| SO-Rb50 (Retinoblastoma) | ~3865 | 24 | [3] | |
| SO-Rb50/VCR (Vincristine-resistant Retinoblastoma) | ~3906 | 24 | [3] | |
| CT26 (Colon) | 1397 (24h), 908.8 (48h) | 24, 48 | [4] | |
| Oxymatrine | K562/A02 (Leukemia) | Reversed MDR | Not Specified | [5] |
| MCF-7 (Breast) | < 16 mg/mL (~60520 µM) | 48 | [6] | |
| A549 (NSCLC) | ≥ 60 | 48 | [7] | |
| H1975 (NSCLC) | ≥ 60 | 48 | [7] | |
| HCC827 (NSCLC) | ≥ 60 | 48 | [7] | |
| Sophoridine | A549 (Lung) | > 161.06 | Not Specified | [8] |
| HT1080 (Fibrosarcoma) | > 161.06 | Not Specified | [8] | |
| U87-MG (Glioblastoma) | > 161.06 | Not Specified | [8] | |
| HepG2 (Hepatoma) | > 161.06 | Not Specified | [8] | |
| SGC7901 (Gastric) | 3.52 | Not Specified | [9][10] | |
| AGS (Gastric) | 3.91 | Not Specified | [9][10] | |
| Miapaca-2 (Pancreatic) | ~20 - 200 | 48 | [11] | |
| PANC-1 (Pancreatic) | ~20 - 200 | 48 | [11] |
Note: IC50 values were converted to µM for comparison where necessary, using the following molecular weights: Sophocarpine (246.35 g/mol )[5][12], Matrine (248.36 g/mol )[3][7][9][13], Oxymatrine (264.36 g/mol )[1][2], and Sophoridine (248.36 g/mol )[8][14][15][16]. Direct comparison should be made with caution due to variations in experimental conditions.
Anti-Inflammatory Activity: Cytokine Inhibition
This table summarizes the inhibitory effects of the alkaloids on the production of key pro-inflammatory cytokines.
| Alkaloid | Model | Inhibited Cytokines | Key Findings | Citation |
| Sophocarpine | RAW264.7 cells, Murine primary macrophages | TNF-α, IL-6 | Exerted the most potent inhibitory effect on TNF-α and IL-6 production among five tested alkaloids (matrine, oxymatrine, sophoramine, sophoridine). | [17] |
| LPS-induced RAW 264.7 cells | TNF-α, IL-6, NO | Suppressed LPS-stimulated NO production and pro-inflammatory cytokine secretion. | [18] | |
| Matrine & Oxymatrine | TNF-α-stimulated keratinocytes | IL-6, IL-8, CXCL1 | Flavonoids from Sophora flavescens showed higher cytokine/chemokine inhibition than alkaloids. | [19] |
| Total Sophora Alkaloids (TASA) | Experimental Colitis in Rats | - | Increased the expression of anti-inflammatory IL-10. | |
| Collagen-Induced Arthritis (CIA) in mice | IgG1, IL-21, IgG2a | Reduced serum levels of these inflammatory markers. | [16] |
Antiviral Activity: Inhibition of Hepatitis B Virus (HBV)
The following data illustrates the efficacy of these alkaloids in inhibiting Hepatitis B Virus (HBV) replication.
| Alkaloid | Cell Line | Parameter Measured | Key Findings | Citation |
| Sophocarpine, Oxymatrine, Matrine, Sophoridine | HepG2.2.15 | HBsAg, HBeAg, HBV DNA | Co-administration with thymopolypeptides could inhibit HBsAg and HBeAg secretion and HBV DNA replication. | |
| Sophoridine | HepG2.2.15 | HBsAg, HBV DNA | Showed more potent anti-HBV activity than matrine, oxymatrine, and sophocarpine. | [10] |
| Oxymatrine | HepG2.2.15 | HBV DNA, cccDNA, rcDNA, pgRNA | Reduced HBV DNA in supernatant by 75.32% after 5 days. Markedly reduced intracellular cccDNA and rcDNA. | |
| Oxymatrine & Matrine | HepG2.2.15 | HBsAg, HBeAg, HBV DNA | Combination with Lamivudine showed significant inhibitory effects, higher than or equivalent to the single use of Lamivudine at a higher concentration. | [20] |
Key Signaling Pathways
The pharmacological effects of these Sophora alkaloids are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
PI3K/AKT/mTOR Signaling Pathway
This pathway is central to regulating cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Sophocarpine has been shown to inhibit the progression of castration-resistant prostate cancer by inactivating the PI3K/AKT/mTOR signaling pathway[1].
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Sophocarpine has been shown to downregulate the MAPK and NF-κB signaling pathways in the context of rheumatoid arthritis[17]. Sophoridine has also been found to activate the MAPK signaling pathway in non-small cell lung cancer[10].
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune and inflammatory responses. Sophocarpine has been demonstrated to inhibit NF-κB activation, contributing to its anti-inflammatory effects[18].
Experimental Protocols
To ensure the reproducibility and transparency of the cited data, this section provides detailed methodologies for the key experiments used to evaluate the pharmacological activities of Sophora alkaloids.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the Sophora alkaloids (e.g., sophocarpine, matrine, oxymatrine, sophoridine) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the alkaloids, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and is crucial for studying the effects of alkaloids on signaling pathway components.
Protocol:
-
Cell Lysis: After treating cells with the Sophora alkaloids for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) gel. Run the gel to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST - Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-AKT, NF-κB p65) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological fluids.
Protocol:
-
Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block any remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants (collected from cells treated with Sophora alkaloids) and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine). Incubate until a color develops.
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.
HBV DNA Quantification (Real-Time PCR)
Real-time Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying DNA levels, such as HBV DNA in cell culture supernatants.
Protocol:
-
DNA Extraction: Isolate viral DNA from the supernatant of HBV-producing cells (e.g., HepG2.2.15) treated with Sophora alkaloids using a commercial viral DNA extraction kit.
-
Reaction Setup: Prepare a PCR reaction mixture containing the extracted DNA, HBV-specific primers and probe, DNA polymerase, and dNTPs in a real-time PCR-compatible plate or tubes.
-
Real-Time PCR Amplification: Perform the PCR amplification in a real-time PCR instrument. The thermal cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Acquisition: The instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.
-
Quantification: A standard curve is generated using a serial dilution of a plasmid containing the HBV target sequence with a known copy number. The HBV DNA copy number in the samples is then determined by comparing their amplification curves to the standard curve.
Conclusion
This guide provides a comparative overview of the pharmacological activities of sophocarpine, matrine, oxymatrine, and sophoridine. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field of natural product drug discovery and development. While all four alkaloids demonstrate significant anti-cancer, anti-inflammatory, and antiviral potential, their potency and mechanisms of action can vary. Sophocarpine and sophoridine, for instance, show promising and sometimes superior activity in specific models compared to the more extensively studied matrine and oxymatrine. The elucidation of their effects on key signaling pathways, such as PI3K/AKT/mTOR, MAPK, and NF-κB, provides a foundation for further investigation into their therapeutic applications. Future research should focus on standardized in vitro and in vivo studies to enable more direct and robust comparisons, ultimately paving the way for the clinical translation of these promising natural compounds.
References
- 1. Oxymatrine | C15H24N2O2 | CID 24864132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxymatrine - Wikipedia [en.wikipedia.org]
- 3. Matrine | 519-02-8 [chemicalbook.com]
- 4. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Sophocarpine | C15H22N2O | CID 115269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. toku-e.com [toku-e.com]
- 8. dovepress.com [dovepress.com]
- 9. Matrine | C15H24N2O | CID 91466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. genomica.uaslp.mx [genomica.uaslp.mx]
- 11. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. scbt.com [scbt.com]
- 14. (-)-Sophoridine | C15H24N2O | CID 165549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. abmole.com [abmole.com]
- 16. Sophoridine | CAS:6882-68-4 | Manufacturer ChemFaces [chemfaces.com]
- 17. Sophocarpine Price from Supplier Brand BioBioPha on Chemsrc.com [chemsrc.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Oxymatrine | 16837-52-8 | FO32704 | Biosynth [biosynth.com]
- 20. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of Sophocarpine Monohydrate's Effect on NF-κB Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sophocarpine (B1681056) monohydrate's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway against other known inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction to NF-κB and Its Inhibition
The NF-κB family of transcription factors plays a critical role in regulating inflammatory responses, immune function, cell proliferation, and apoptosis. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes. Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer, making it a key target for therapeutic intervention.
Sophocarpine, a quinolizidine (B1214090) alkaloid extracted from the herb Sophora alopecuroides, has demonstrated anti-inflammatory properties.[1][2] This guide delves into the independent verification of its effect on NF-κB inhibition, comparing its mechanism and efficacy with other well-established NF-κB inhibitors.
Comparative Analysis of NF-κB Inhibitors
The following table summarizes the quantitative data for sophocarpine monohydrate and a selection of alternative NF-κB inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific biological target by 50%. It is a standard measure of a drug's potency.
| Inhibitor | Target in NF-κB Pathway | IC50 Value | Cell Type/Assay Conditions |
| Sophocarpine | IκB Phosphorylation | Not explicitly defined as an IC50. Effective concentrations reported at 50 and 100 µg/ml in LPS-induced RAW 264.7 cells.[1][2] Another study reported an IC50 of 3.68 mM in A549 lung cancer cells, though not specific to NF-κB inhibition.[3] | RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS).[1][2] |
| BAY 11-7082 | IκBα Phosphorylation | 10 µM | Inhibition of TNFα-induced IκBα phosphorylation in tumor cells.[1][4] |
| IMD-0354 | IKKβ | 1.2 µM | Inhibition of TNF-α induced NF-κB transcription activity.[5][6] |
| TPCA-1 | IKKβ | 17.9 nM | Direct inhibition of IKKβ kinase activity. |
| Parthenolide | IKK Complex | Not explicitly defined as an IC50 for NF-κB. Shown to inhibit IKK activity and prevent NF-κB activation.[7][8] | Various cell lines, including those used in cystic fibrosis research.[7][8] |
| MG-132 | Proteasome | Not explicitly defined as an IC50 for NF-κB. Acts by inhibiting proteasomal degradation of IκBα.[9][10] | A549 cells and other mammalian cell lines.[10][11] |
Experimental Protocols
Detailed methodologies for key experiments used to assess NF-κB inhibition are provided below.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway results in a decrease in luciferase expression, which is measured as a reduction in luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of the test compound (e.g., sophocarpine) for a specified pre-incubation time.
-
-
Stimulation:
-
Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
-
Cell Lysis and Luminescence Measurement:
-
After the desired incubation period, lyse the cells.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the NF-κB-driven luciferase activity to the control luciferase activity.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
-
Western Blot for Phosphorylated IκBα and Nuclear NF-κB p65
This technique is used to detect changes in the phosphorylation status of IκBα and the nuclear translocation of the NF-κB p65 subunit.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Protocol:
-
Cell Treatment and Lysis:
-
Culture and treat cells with the inhibitor and stimulant as described for the luciferase assay.
-
Prepare cytoplasmic and nuclear extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (for cytoplasmic extracts) or the NF-κB p65 subunit (for nuclear extracts).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use loading controls (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) to ensure equal protein loading.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Principle: A radiolabeled or fluorescently labeled DNA probe containing an NF-κB binding site is incubated with nuclear extracts. If NF-κB is present and active, it will bind to the probe, causing a shift in its mobility during electrophoresis on a non-denaturing gel.
Protocol:
-
Preparation of Nuclear Extracts:
-
Prepare nuclear extracts from cells treated with the inhibitor and stimulant.
-
-
Probe Labeling:
-
Synthesize and label a double-stranded oligonucleotide probe containing the consensus NF-κB binding sequence.
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer.
-
-
Electrophoresis:
-
Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.
-
-
Detection:
-
Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging. A "supershift" can be performed by adding an antibody specific to an NF-κB subunit to the binding reaction, which will cause a further retardation in the mobility of the complex, confirming the identity of the bound protein.
-
Visualizations
The following diagrams illustrate the NF-κB signaling pathway, a typical experimental workflow for assessing its inhibition, and the logical relationship of the comparative analysis.
Caption: The canonical NF-κB signaling pathway.
Caption: Experimental workflow for NF-κB inhibition assessment.
Caption: Logical framework for comparing NF-κB inhibitors.
Conclusion
The available evidence strongly indicates that this compound inhibits the NF-κB signaling pathway, primarily by preventing the phosphorylation of IκBα. This mechanism is shared with other known inhibitors such as BAY 11-7082. However, a direct and standardized IC50 value for sophocarpine's NF-κB inhibition is not consistently reported in the literature, making a precise potency comparison challenging. The provided data from various studies show its effectiveness at micromolar to millimolar concentrations, depending on the cell type and conditions. In contrast, inhibitors like TPCA-1 demonstrate significantly higher potency with nanomolar IC50 values.
For drug development professionals, while sophocarpine shows promise as an NF-κB inhibitor, further studies are required to establish a definitive IC50 value under standardized assay conditions. This will enable a more direct comparison with other potential therapeutic agents and facilitate its evaluation for clinical applications. The experimental protocols and comparative data presented in this guide offer a framework for such independent verification and further research into the therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MG-132 | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of the Analgesic Properties of Sophocarpine and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic effects of sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid derived from plants of the Sophora genus, and morphine, a potent opioid analgesic. This document synthesizes experimental data from various studies to offer an objective overview of their respective performances in preclinical pain models.
Executive Summary
Quantitative Data on Analgesic Efficacy
The following tables summarize the analgesic effects of sophocarpine and morphine as reported in separate studies. It is critical to note that these data are not from a head-to-head comparison and should be interpreted with caution, as experimental conditions such as animal species, strain, and specific protocol details may vary.
Table 1: Analgesic Effect of Sophocarpine in the Acetic Acid-Induced Writhing Test in Mice [2]
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SD) | Inhibition (%) |
| Normal Saline | - | 28.38 ± 7.63 | - |
| Aspirin (B1665792) (Positive Control) | 100 | 6.08 ± 3.95 | 78.59 |
| Sophocarpine | 20 | 24.15 ± 7.34 | 14.91 |
| Sophocarpine | 40 | 20.46 ± 8.70 | 27.91 |
| Sophocarpine | 80 | 14.85 ± 6.04 | 47.70 |
Data sourced from a study on the analgesic and anti-inflammatory activities of sophocarpine from Sophora viciifolia Hance.[2]
Table 2: Analgesic Effect of Sophocarpine in the Hot Plate Test in Mice (55 ± 0.5°C) [2]
| Treatment Group | Dose (mg/kg) | Latency Time (seconds ± SD) at 60 min |
| Normal Saline | - | 10.19 ± 2.44 |
| Aspirin (Positive Control) | 100 | 16.53 ± 3.12 |
| Sophocarpine | 20 | 12.15 ± 2.87 |
| Sophocarpine | 40 | 13.06 ± 3.01 |
| Sophocarpine | 80 | 14.23 ± 2.98 |
Data sourced from a study on the analgesic and anti-inflammatory activities of sophocarpine from Sophora viciifolia Hance.[2]
Table 3: Analgesic Potency of Morphine in the Hot Plate Test in Rats
| Treatment | Hot Plate Temperature | ED50 (mg/kg, SC) |
| Morphine | 55°C | 2.6 |
Data sourced from a study on morphine's antinociceptive potency in various nociceptive tests.[3]
Experimental Protocols
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity by inducing visceral pain.
-
Animals: Male Swiss albino mice (20-25 g) are typically used.[4]
-
Grouping: Animals are randomly divided into control, positive control (e.g., aspirin or morphine), and test groups (different doses of sophocarpine).[2][4]
-
Drug Administration: Test compounds, positive control, or vehicle (normal saline) are administered, often intraperitoneally (i.p.) or orally, 30 minutes before the induction of writhing.[2][4]
-
Induction of Writhing: A 0.7% or 1% solution of acetic acid (10 mL/kg) is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).[2][5][6]
-
Observation: Five minutes after the acetic acid injection, the number of writhes for each mouse is counted over a 10 or 20-minute period.[2][6]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.[2]
Hot Plate Test
This method assesses the response to thermal pain and is often used to evaluate centrally acting analgesics.
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.[2]
-
Animals: Male mice are placed on the hot plate.[2]
-
Measurement: The latency to a discomfort reaction, such as licking of the paws or jumping, is recorded.[2]
-
Cut-off Time: A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.[2]
-
Procedure: The reaction latency is measured before and at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration.[2]
Signaling Pathways in Analgesia
Sophocarpine
Sophocarpine appears to exert its analgesic and anti-inflammatory effects through multiple pathways. A key mechanism involves the inhibition of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, which are critical in pain sensation.[7] Sophocarpine may act as a competitive inhibitor of these channels.[7] Additionally, its anti-inflammatory action, which contributes to its analgesic effect, is associated with the downregulation of the NF-κB and MAPK signaling pathways.[8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7]
Morphine
Morphine's primary mechanism of action is through the activation of μ-opioid receptors (MOR), which are G-protein coupled receptors located in the central and peripheral nervous systems.[9] Upon binding, morphine initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the modulation of ion channels. This results in hyperpolarization of the neuronal membrane and a reduction in the release of excitatory neurotransmitters, thereby inhibiting the transmission of pain signals.[10]
Conclusion
Sophocarpine demonstrates promising dose-dependent analgesic effects in preclinical models, appearing to act through mechanisms distinct from those of morphine, including the inhibition of TRP channels and modulation of inflammatory pathways. Morphine remains a highly potent analgesic, acting via the well-established opioid receptor system. The lack of direct comparative studies makes it difficult to definitively compare the potency of sophocarpine monohydrate and morphine. Further research, including head-to-head in vivo studies, is warranted to fully elucidate the comparative analgesic efficacy and therapeutic potential of sophocarpine as a potential alternative or adjunct to traditional opioid analgesics.
References
- 1. Anti-nociceptive and anti-inflammatory activity of sophocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Sophora alopecuroides L. var. alopecuroides alleviates morphine withdrawal syndrome in mice: involvement of alkaloid fraction and matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the anti-inflammatory, anti-pruritic, and analgesic effects of sophocarpine inhibiting TRP channels in a mouse model of inflammatory itch and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine [frontiersin.org]
- 9. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of adjuvant drugs on the analgesic activity of opioid morphine analgesics and compound RU-1205 | Research Results in Pharmacology [rrpharmacology.ru]
Sophocarpine: A Preclinical Overview and Comparative Analysis Against Standard-of-Care Treatments
For Researchers, Scientists, and Drug Development Professionals
Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid extracted from herbs of the Sophora genus, has garnered significant interest for its diverse pharmacological activities. Extensive preclinical research has demonstrated its potential as an anti-inflammatory, anti-cancer, anti-viral, and anti-arrhythmic agent. This guide provides a comprehensive comparison of the preclinical data on sophocarpine with the established clinical performance of standard-of-care drugs in oncology, virology, and cardiology, supported by detailed experimental methodologies and pathway visualizations.
Executive Summary
Preclinical evidence suggests that sophocarpine exhibits promising therapeutic potential across a range of diseases. In oncology, it has demonstrated cytotoxic effects against various cancer cell lines and has been shown to inhibit tumor growth in animal models. For viral hepatitis, in vitro studies indicate its ability to suppress Hepatitis B Virus (HBV) replication. In the context of cardiac arrhythmias, sophocarpine has been found to modulate ion channels and prolong action potential duration, suggesting anti-arrhythmic properties.
However, it is crucial to note that the data for sophocarpine is currently limited to preclinical studies. In contrast, the comparator drugs discussed in this guide—doxorubicin (B1662922) (cancer), sofosbuvir (B1194449) (viral hepatitis), and amiodarone (B1667116) (arrhythmia)—are established standard-of-care treatments with extensive clinical trial data supporting their efficacy and safety in humans. This guide aims to objectively present the available data to inform future research and development directions for sophocarpine-containing herbal medicines.
Oncology: Sophocarpine vs. Doxorubicin
Preclinical Efficacy of Sophocarpine in Cancer
Sophocarpine has demonstrated cytotoxic activity against a variety of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Furthermore, in vivo studies using animal models have shown a reduction in tumor growth upon treatment with sophocarpine.
| Cancer Type | Cell Line | Sophocarpine IC50 | In Vivo Model | Tumor Growth Inhibition |
| Lung Cancer | A549 | 3.68 mM[1] | - | - |
| Gastric Cancer | MKN45 | 2.45 mg/mL[2] | Xenograft | ~50% reduction in tumor volume and weight[3] |
| Gastric Cancer | BGC-823 | 2.07 mg/mL[2] | Xenograft | Significant decrease in tumor volume and weight[2] |
| Prostate Cancer (Castration-Resistant) | DU145 | - | Xenograft | Tumor weight: 0.21 g (vs. 0.69 g in control) Tumor volume: 91.70 mm³ (vs. 400.80 mm³ in control)[4] |
Clinical Efficacy of Doxorubicin in Non-Small Cell Lung Cancer (NSCLC)
Doxorubicin is a widely used chemotherapeutic agent. In combination with other drugs, it has been a standard treatment for various cancers, including lung cancer. The overall response rate (ORR) from clinical trials provides a measure of the proportion of patients with tumor size reduction of a predefined amount and duration.
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) |
| Doxorubicin-based combination chemotherapy | Advanced Non-Small Cell Lung Cancer | 29% (7 of 24 evaluable patients)[5] |
| FACP/weekly doxorubicin | Non-Small Cell Lung Cancer | 31%[6] |
| FACP/standard doxorubicin | Non-Small Cell Lung Cancer | 19%[6] |
Signaling Pathways in Cancer
Sophocarpine's anti-cancer effects are believed to be mediated through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[7]
Sophocarpine's inhibitory action on the PI3K/AKT/mTOR pathway in cancer.
Viral Hepatitis: Sophocarpine vs. Sofosbuvir
Preclinical Efficacy of Sophocarpine against Hepatitis B Virus (HBV)
In vitro studies using the HepG2.2.15 cell line, which stably expresses the HBV genome, have demonstrated that sophocarpine can inhibit HBV replication.
| Parameter | Sophocarpine Concentration | Inhibition |
| Intracellular HBV core DNA | 100 µg/mL | 72.4% reduction[8] |
| Extracellular HBsAg | - | Significant reduction[8] |
| Extracellular HBeAg | - | Significant reduction[8] |
Clinical Efficacy of Sofosbuvir against Hepatitis C Virus (HCV)
Sofosbuvir is a cornerstone of modern antiviral therapy for Hepatitis C, leading to high rates of sustained virologic response (SVR), which is considered a cure.
| Treatment Regimen | Patient Population | Sustained Virologic Response (SVR12) Rate |
| Sofosbuvir/Velpatasvir | HCV Genotype 3 | 94.6%[9] |
| Sofosbuvir/Ledipasvir + Ribavirin | HCV with compensated liver cirrhosis | 89.7%[10] |
| Sofosbuvir/Velpatasvir | HCV with compensated liver cirrhosis | 92%[10] |
| Sofosbuvir + Ribavirin | HCV Genotype 3, treatment-naive, with cirrhosis | 58%[11] |
| Sofosbuvir + Peginterferon + Ribavirin | HCV Genotype 3 | 84%[11] |
Signaling Pathways in Viral Hepatitis
Sophocarpine's potential anti-viral activity may be linked to its immunomodulatory effects, including the inhibition of pro-inflammatory signaling pathways.
Sophocarpine's potential role in modulating NF-κB signaling in viral hepatitis.
Arrhythmia: Sophocarpine vs. Amiodarone
Preclinical Efficacy of Sophocarpine in Arrhythmia Models
Preclinical studies suggest that sophocarpine possesses anti-arrhythmic properties by affecting cardiac ion channels and action potential characteristics.
| Experimental Model | Sophocarpine Concentration | Effect |
| Guinea pig papillary muscle | - | Prolonged action potential duration[12] |
| Guinea pig papillary muscle | 10 µmol/L | Prolonged effective refractory period by 21.1%[1] |
| Isolated guinea pig heart | 300 µmol/L | Reversed isoprenaline-induced tachyarrhythmia[1][13] |
| Rabbit sinus node cells | 10 µmol/L | Inhibited INa, ICaL, and IKr currents[1] |
Clinical Efficacy of Amiodarone in Atrial Fibrillation
Amiodarone is a widely used anti-arrhythmic drug for the management of atrial fibrillation (AF), with proven efficacy in converting AF to normal sinus rhythm and maintaining it.
| Treatment | Patient Population | Conversion Rate to Sinus Rhythm |
| Intravenous Amiodarone | Recent-onset Atrial Fibrillation | 92% (vs. 64% in placebo group)[14] |
| High-dose Intravenous Amiodarone | Recent-onset Atrial Fibrillation | >90% within 24 hours[15] |
| Oral Amiodarone | Heart failure and Atrial Fibrillation | 31.4% (16 of 51 patients) spontaneous conversion (vs. 7.7% in placebo)[16] |
| Intravenous Amiodarone | Recent-onset Atrial Fibrillation | 78.3% (vs. 58.7% for other drugs)[17] |
Signaling and Ion Channel Modulation in Arrhythmia
Sophocarpine's anti-arrhythmic effects are attributed to its ability to block multiple ion channels in cardiomyocytes.
Sophocarpine's modulation of cardiac ion channels.
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical studies of sophocarpine.
Cell Viability Assay (MTT Assay) for Cancer Studies
Objective: To determine the cytotoxic effects of sophocarpine on cancer cells.
Workflow:
Workflow for a typical MTT assay.
Detailed Steps:
-
Cancer cells (e.g., A549, MKN45) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of sophocarpine.
-
After a 48-hour incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[2]
-
The plates are incubated for another 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of sophocarpine in a living organism.
Workflow:
Workflow for an in vivo tumor xenograft study.
Detailed Steps:
-
Human cancer cells (e.g., DU145) are injected subcutaneously into the flank of nude mice.[4]
-
When the tumors reach a certain volume (e.g., 100 mm³), the mice are randomly assigned to a treatment group (sophocarpine) and a control group (vehicle).[3]
-
Sophocarpine is administered, for example, at a dose of 35 mg/kg via intraperitoneal injection every two days for a specified duration (e.g., two weeks).[3]
-
Tumor size is measured regularly with calipers, and tumor volume is calculated. Bodyweight is also monitored.
-
At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.
-
The tumor growth inhibition is calculated by comparing the average tumor weight and volume of the treated group to the control group.
Anti-HBV Assay in HepG2.2.15 Cells
Objective: To assess the inhibitory effect of sophocarpine on HBV replication.
Workflow:
Workflow for an anti-HBV assay.
Detailed Steps:
-
HepG2.2.15 cells are cultured in a suitable medium.[8]
-
The cells are treated with various concentrations of sophocarpine for 6 days.[8]
-
The cell culture supernatant is collected to measure the levels of secreted HBV surface antigen (HBsAg) and e-antigen (HBeAg) using an enzyme-linked immunosorbent assay (ELISA).
-
The cells are lysed, and the intracellular HBV core DNA is extracted.[8]
-
The amount of HBV DNA is quantified using a quantitative polymerase chain reaction (qPCR) assay.[8]
-
The inhibition of HBV replication is determined by the reduction in viral antigens and DNA levels compared to untreated controls.
Langendorff-Perfused Heart Model for Arrhythmia Studies
Objective: To investigate the electrophysiological effects of sophocarpine on an isolated heart.
Workflow:
Workflow for a Langendorff-perfused heart experiment.
Detailed Steps:
-
A guinea pig heart is isolated and mounted on a Langendorff apparatus.[1]
-
The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Tyrode's solution).
-
Baseline electrocardiogram (ECG) and heart rate are recorded.
-
Tachyarrhythmia is induced by perfusing the heart with a solution containing isoprenaline.[13]
-
Once arrhythmia is established, sophocarpine is added to the perfusion solution.[13]
-
The effects of sophocarpine on heart rate and rhythm are continuously monitored to assess its ability to reverse the arrhythmia.[13]
-
Action potentials can be recorded from the ventricular muscle or papillary muscles using microelectrodes to measure parameters like action potential duration and effective refractory period.[1]
Conclusion
The preclinical data for sophocarpine are promising, suggesting its potential as a therapeutic agent in oncology, viral hepatitis, and cardiology. However, the lack of clinical trial data makes it impossible to directly compare its efficacy and safety with established drugs like doxorubicin, sofosbuvir, and amiodarone in a clinical setting. The information presented in this guide highlights the need for well-designed clinical trials to translate the preclinical findings of sophocarpine into potential clinical applications. Researchers and drug development professionals are encouraged to use this comparative analysis to inform the design of future studies and to explore the full therapeutic potential of this natural compound.
References
- 1. Electrophysiological mechanisms of sophocarpine as a potential antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Sophocarpine inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sophocarpine inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I/II Study of Inhaled Doxorubicin Combined with Platinum-Based Therapy for Advanced Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased therapeutic index of weekly doxorubicin in the therapy of non-small cell lung cancer: a prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sophora alopecuroides biflavones glycoside, isolated from Sophora alopecuroides, inhibits the secretion of hepatitis B virus surface antigen through direct interaction with its antigenic loop domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine [frontiersin.org]
- 13. Electrophysiological mechanisms of sophocarpine as a potential antiarrhythmic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conversion of recent onset paroxysmal atrial fibrillation to normal sinus rhythm: the effect of no treatment and high-dose amiodarone. A randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amiodarone for pharmacological cardioversion of recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Conversion of recent-onset atrial fibrillation with intravenous amiodarone: a meta-analysis of randomized controlled trials [crd.york.ac.uk]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Sophocarpine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling Sophocarpine (B1681056) monohydrate in a laboratory setting. Sophocarpine, a quinolizidine (B1214090) alkaloid, is a potent compound that requires careful handling to minimize exposure and ensure a safe research environment.[1][2]
Hazard Identification and Safety Precautions
Sophocarpine monohydrate is classified as an acute toxic substance.[3] It is considered toxic if swallowed and harmful if it comes into contact with the skin or is inhaled.[4] Therefore, strict adherence to safety protocols is mandatory.
Primary Hazards:
-
Acute Toxicity (Dermal): Harmful in contact with skin.[4]
-
Acute Toxicity (Inhalation): Harmful if inhaled.[4]
Researchers should handle this compound in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of inhalation.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to create a barrier between the researcher and the hazardous substance.[6] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must be worn to protect against splashes and airborne particles.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Double-gloving is recommended.[8] Gloves should be inspected for tears or punctures before use and changed regularly (e.g., every 30-60 minutes) or immediately upon contamination.[7][8] |
| Body Protection | Laboratory coat or chemical-resistant apron/coveralls | Should be worn to protect against contamination of personal clothing. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended.[5][7] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) | Required if dust or aerosols are generated, especially when handling the powder outside of a containment system.[5][7] Surgical masks offer little to no protection from chemical exposure.[6] |
| Footwear | Closed-toe shoes | Mandatory in any laboratory setting where hazardous chemicals are handled.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.
1. Preparation:
-
Designated Area: All work with this compound must be conducted in a well-ventilated, designated area, such as a chemical fume hood or glove box.[5]
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing instruments, solvents, and clearly labeled waste containers.[7]
2. Handling and Experimentation:
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.
-
Weighing and Transfer: Handle solid this compound carefully to minimize dust generation. Use a spatula for transfers.[7] Weighing should be done in a containment balance or a ventilated enclosure.[5]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[5]
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly clean all equipment and the work area after use with an appropriate solvent.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).[7]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (e.g., excess compound, contaminated consumables) | Labeled hazardous waste container | All solid waste contaminated with this compound must be segregated.[7] |
| Liquid Waste (e.g., solutions containing the compound) | Labeled hazardous waste container for organic or aqueous waste | Do not pour chemical waste down the drain.[7] Segregate halogenated and non-halogenated solvent waste where applicable.[9] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Labeled hazardous waste container | Dispose of all contaminated PPE as hazardous waste. |
General Disposal Guidelines:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[7]
-
Never dispose of untreated chemical waste in the sanitary sewer.
-
For specific guidance, consult your institution's Environmental Health and Safety (EHS) department.
Workflow for Safe Handling of this compound
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
- 1. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. (-)-Sophocarpine | C15H22N2O | CID 115269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. gerpac.eu [gerpac.eu]
- 7. benchchem.com [benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
